Product packaging for 5-Chloro-2-methyl-4-nitrophenol(Cat. No.:CAS No. 97655-36-2)

5-Chloro-2-methyl-4-nitrophenol

Cat. No.: B1398791
CAS No.: 97655-36-2
M. Wt: 187.58 g/mol
InChI Key: TZQGYCQDUOULKI-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-nitrophenol is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO3 B1398791 5-Chloro-2-methyl-4-nitrophenol CAS No. 97655-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQGYCQDUOULKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol (CAS Number 40130-97-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific and technical data for 5-Chloro-2-methyl-4-nitrophenol is limited. This guide provides a comprehensive overview based on available information for this compound and closely related chemical structures, including its isomers.

Executive Summary

This compound, with the CAS number 40130-97-0, is a substituted nitrophenol. While specific research on this particular isomer is not extensively documented, the broader class of nitrophenols is of significant interest in various scientific fields, including pharmaceuticals and agrochemicals. Nitro compounds, in general, exhibit a wide spectrum of biological activities, such as antimicrobial and antineoplastic effects.[1] The presence of the nitro group often triggers redox reactions within cells, leading to cytotoxic effects.[1] This technical guide consolidates the available physicochemical data, outlines a plausible synthetic route based on related compounds, discusses potential biological activities and mechanisms of action, and provides essential safety and handling information.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data is computed and pertains to the closely related isomer, 5-Chloro-4-methyl-2-nitrophenol (CAS 100278-74-8), which is expected to have very similar properties.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [2]
Appearance PowderVendor Data
Melting Point 141-144 °CVendor Data
Boiling Point 301.8 °C at 760 mmHgMobei
Density 1.466 g/cm³Mobei
LogP 2.78540Mobei
Refractive Index 1.61Mobei
PSA 66.05000Mobei

Synthesis and Manufacturing

G 2-Chloro-5-methylphenol 2-Chloro-5-methylphenol This compound This compound 2-Chloro-5-methylphenol->this compound Nitrating Agent

Caption: Plausible synthesis of this compound.

Representative Experimental Protocol: Nitration of a Substituted Phenol

This protocol is adapted from general procedures for the nitration of phenolic compounds and should be optimized for the specific synthesis of this compound.

Materials:

  • Substituted Phenol (e.g., 2-Chloro-5-methylphenol)

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • The substituted phenol is slowly added to concentrated sulfuric acid at a low temperature, typically with vigorous stirring.

  • The mixture is then cooled, and concentrated nitric acid is added dropwise, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.

  • The reaction mixture is then carefully poured onto ice, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration and washed with water.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic and Analytical Data

Specific spectral data for this compound is not available in the reviewed literature. However, based on the known spectral properties of phenols, nitro compounds, and their chlorinated derivatives, the following characteristics can be anticipated.[3][4]

Expected Spectroscopic Features:

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons, a methyl group proton, and a phenolic hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituent.
¹³C NMR Resonances for the aromatic carbons, with shifts influenced by the attached functional groups, and a signal for the methyl carbon.
FT-IR Characteristic broad O-H stretching vibration for the phenolic hydroxyl group, C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group. A C-Cl stretching vibration would also be expected.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ), along with characteristic fragmentation patterns.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of nitrophenols has been investigated for various applications. Nitro-substituted phenols are known to possess herbicidal activity.[5] Furthermore, many nitroaromatic compounds exhibit antimicrobial and anticancer properties.[1][6] These biological effects are often attributed to the ability of the nitro group to undergo enzymatic reduction within cells, leading to the generation of reactive nitrogen species and oxidative stress.[7]

Studies on other nitrophenols have shown that they can induce cytotoxicity and oxidative stress in human lung cells.[8] Long-term exposure to p-nitrophenol has been shown to cause hepatotoxicity in animal models, accelerating apoptosis and glycogen accumulation.[9] Phenolic compounds, in general, are known to modulate various cellular signaling pathways involved in inflammation.[10]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, a plausible mechanism, based on the known activities of nitrophenols, involves the induction of cellular stress leading to apoptosis. The nitro group can be enzymatically reduced to form reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.

G cluster_cell Cell This compound This compound Enzymatic Reduction Enzymatic Reduction This compound->Enzymatic Reduction ROS Generation ROS Generation Enzymatic Reduction->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

Caption: Potential mechanism of action for nitrophenols.

The generated reactive oxygen species can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[8] Phenolic compounds can also influence inflammatory pathways by modulating transcription factors such as NF-κB and AP-1, and affecting the activity of protein kinases.[10][11]

Safety and Handling

Detailed safety information for this compound is not available. The following precautions are based on safety data for related chloronitrophenol compounds and should be strictly followed.[12][13][14]

Hazard Statements:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[13]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[13]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor/physician.[15]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[13]

Conclusion

This compound is a chemical compound with limited specific research data. However, by examining its chemical structure and the properties of related nitrophenols, it is possible to infer its potential physicochemical characteristics, synthetic pathways, and biological activities. The presence of the nitro group suggests potential for bioactivity, warranting further investigation for applications in drug development and other fields. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and would benefit from conducting detailed analytical and biological studies to fully characterize this molecule.

References

Physical and chemical properties of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Core Physical and Chemical Properties

Due to the limited availability of experimental data for 5-Chloro-2-methyl-4-nitrophenol, the following table summarizes its predicted physicochemical properties. For comparative purposes, a table with experimental data for the isomer 5-Chloro-4-methyl-2-nitrophenol is also provided.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆ClNO₃-
Molecular Weight 187.58 g/mol -
XLogP3 2.9Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 4Predicted
Rotatable Bond Count 1Predicted
Exact Mass 187.0036207 g/mol Predicted
Monoisotopic Mass 187.0036207 g/mol Predicted
Topological Polar Surface Area 66.1 ŲPredicted
Heavy Atom Count 12Predicted

Table 2: Experimental Physicochemical Properties of Isomer: 5-Chloro-4-methyl-2-nitrophenol (CAS: 100278-74-8)

PropertyValueSource
Molecular Formula C₇H₆ClNO₃PubChem
Molecular Weight 187.58 g/mol PubChem[1]
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be adapted from general procedures for the nitration of substituted phenols. The proposed synthesis involves the nitration of 5-Chloro-2-methylphenol.

Proposed Synthesis of this compound

The synthesis can be approached by the direct nitration of 5-chloro-2-methylphenol. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups (ortho-, para-directing) and the chloro (-Cl) group (ortho-, para-directing but deactivating) will influence the position of the incoming nitro group.

Reaction Scheme:

Experimental Protocol (Adapted from general nitration procedures):

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Dissolution of Starting Material: Dissolve 5-chloro-2-methylphenol in a minimal amount of a suitable solvent, such as glacial acetic acid or by careful addition to the cold sulfuric acid.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 5-chloro-2-methylphenol while maintaining the temperature between 0°C and 5°C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • Isolation: The product, being a solid, is expected to precipitate. Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: The crude product will likely be a mixture of isomers. Purify this compound from other isomers by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

General Protocol for Compound Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using a KBr pellet or as a mull.

    • Characteristic peaks for the O-H, C-H (aromatic and methyl), C=C (aromatic), N-O (nitro group), and C-Cl bonds should be identified.

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer (e.g., using Electron Ionization - EI) to determine the molecular weight.

    • The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

  • Purity Analysis:

    • Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Spectral Data

As experimental spectra for this compound are not available, predicted data and general characteristics are provided below.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-3~7.8s1HAr-H
H-6~7.2s1HAr-H
OHVariablebr s1HPhenolic OH
CH₃~2.3s3HMethyl H
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-1 (C-OH)~155Ar-C
C-2 (C-CH₃)~125Ar-C
C-3~128Ar-CH
C-4 (C-NO₂)~145Ar-C
C-5 (C-Cl)~130Ar-C
C-6~120Ar-CH
CH₃~16Methyl C

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • ~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

  • ~1590 and 1475 cm⁻¹: Aromatic C=C stretching.

  • ~1520 and 1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

  • ~800-600 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS):

The mass spectrum of this compound under electron ionization (EI) is expected to show:

  • Molecular ion peak (M⁺): at m/z 187 and 189 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

  • Major fragmentation pathways: Loss of the nitro group (-NO₂), loss of a methyl radical (-CH₃), and other characteristic fragmentations of substituted phenols.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound.

However, chloronitrophenols as a class of compounds are known to exhibit biological activity, often associated with toxicity. The biological action of chlorinated phenols increases with the degree of chlorination.[2] Some nitrophenols are known to act as uncouplers of oxidative phosphorylation. The toxicity of chloronitrophenols can be a concern due to their potential to be environmental pollutants.[3] Further research is required to determine the specific biological profile of this compound.

Mandatory Visualizations

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 5_Chloro_2_methylphenol 5-Chloro-2-methylphenol Nitration Nitration (0-5 °C) 5_Chloro_2_methylphenol->Nitration Reacts with Nitrating_Mixture Conc. HNO₃ / Conc. H₂SO₄ Nitrating_Mixture->Nitration Workup Aqueous Work-up (Ice Quench) Nitration->Workup Yields crude mixture Isolation Filtration Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Proposed synthesis workflow for this compound.

Diagram 2: General Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized Product (Crude) Purification Purification (e.g., Recrystallization) Synthesized_Product->Purification Purity_Analysis Purity Assessment (HPLC/GC) Purification->Purity_Analysis Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Final_Confirmation Confirmed Structure & Purity Purity_Analysis->Final_Confirmation NMR ¹H & ¹³C NMR Structure_Elucidation->NMR IR FTIR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

References

Technical Guide: Physicochemical Properties of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed summary of the core physicochemical properties of the organic compound 5-Chloro-2-methyl-4-nitrophenol, intended for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are derived from its elemental composition. While various isomers exist, such as 5-Chloro-4-methyl-2-nitrophenol, the molecular formula and weight remain consistent for this specific combination of substituents on the phenol ring.[1] The key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃PubChem[1]
Molecular Weight 187.58 g/mol PubChem[1]
Monoisotopic Mass 187.0036207 DaPubChem[1]

Methodology for Molecular Weight Determination

Protocol: Calculation from Chemical Formula

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. This standard protocol does not require experimental analysis and is based on the established atomic weights from the periodic table.

Procedure:

  • Identify the Molecular Formula : The verified molecular formula for this compound is C₇H₆ClNO₃.[1]

  • Determine Atom Count : Count the number of atoms for each element:

    • Carbon (C): 7

    • Hydrogen (H): 6

    • Chlorine (Cl): 1

    • Nitrogen (N): 1

    • Oxygen (O): 3

  • Sum Atomic Weights : Multiply the count of each atom by its standard atomic weight and sum the results.

    • Carbon: 7 x 12.011 u = 84.077 u

    • Hydrogen: 6 x 1.008 u = 6.048 u

    • Chlorine: 1 x 35.453 u = 35.453 u

    • Nitrogen: 1 x 14.007 u = 14.007 u

    • Oxygen: 3 x 15.999 u = 47.997 u

  • Calculate Total Molecular Weight :

    • 84.077 + 6.048 + 35.453 + 14.007 + 47.997 = 187.582 g/mol

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the elemental composition of this compound and its total molecular weight.

G compound This compound Formula: C₇H₆ClNO₃ Molecular Weight: 187.58 g/mol C Carbon (C) 7 atoms 84.077 g/mol compound->C H Hydrogen (H) 6 atoms 6.048 g/mol compound->H Cl Chlorine (Cl) 1 atom 35.453 g/mol compound->Cl N Nitrogen (N) 1 atom 14.007 g/mol compound->N O Oxygen (O) 3 atoms 47.997 g/mol compound->O

Elemental contribution to the total molecular weight.

References

Spectroscopic Profile of 5-Chloro-2-methyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of experimentally-derived spectra for this specific isomer, this document combines established spectroscopic principles with data from closely related analogs to present a comprehensive, albeit partially predicted, spectroscopic profile. This guide is intended to support research, drug development, and quality control activities where the characterization of this molecule is critical.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆ClNO₃

  • Molecular Weight: 187.58 g/mol

  • CAS Number: 40130-97-0

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound based on analysis of related compounds and spectral prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the chloro, methyl, nitro, and hydroxyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (H-3)~7.8 - 8.2Singlet-
Aromatic H (H-6)~7.0 - 7.4Singlet-
Methyl (CH₃)~2.2 - 2.5Singlet-
Hydroxyl (OH)~10.0 - 11.0Broad Singlet-

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are predicted based on the substituent effects on the benzene ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C-OH)~150 - 155
C2 (C-CH₃)~125 - 130
C3 (C-H)~120 - 125
C4 (C-NO₂)~145 - 150
C5 (C-Cl)~128 - 133
C6 (C-H)~115 - 120
Methyl (CH₃)~15 - 20
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Phenol)Stretching3200 - 3600Broad, Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Methyl)Stretching2850 - 3000Medium
C=C (Aromatic)Stretching1450 - 1600Medium-Strong
N-O (Nitro)Asymmetric Stretching1500 - 1550Strong
N-O (Nitro)Symmetric Stretching1330 - 1370Strong
C-O (Phenol)Stretching1200 - 1260Strong
C-ClStretching700 - 800Strong
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

m/z Relative Intensity (%) Assignment
187/189~100 / ~33[M]⁺/ [M+2]⁺ (Molecular ion)
157/159Variable[M - NO]⁺
141/143Variable[M - NO₂]⁺
113Variable[M - NO₂ - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the pure KBr pellet or the solvent.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for this type of molecule.

  • Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-250 amu).

    • The resulting spectrum will show the relative abundance of the molecular ion and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Compound Synthesis/ Purification SamplePrep Sample Preparation (Dissolving/Pelletizing) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing (Referencing, Baseline Correction) NMR->DataProcessing IR->DataProcessing MS->DataProcessing Interpretation Spectral Interpretation (Peak Assignment, Structure Elucidation) DataProcessing->Interpretation FinalReport Final Report/ Characterization Interpretation->FinalReport

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and interpret experimental spectra of a pure sample. The predicted data herein serves as a valuable reference for researchers and analysts working with this compound.

An In-depth Technical Guide to the Solubility of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide also furnishes data on structurally similar nitrophenols to provide a comparative context for solubility behavior. Furthermore, detailed experimental protocols for determining solubility are presented, along with a logical workflow for these procedures.

Introduction to the Solubility of Nitrophenols

The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various chemical and biological systems. For a substituted nitrophenol like this compound, solubility is dictated by the interplay of its functional groups: the hydroxyl (-OH), nitro (-NO2), chloro (-Cl), and methyl (-CH3) groups, with the aromatic ring. Generally, nitrophenols are expected to exhibit some degree of aqueous solubility, which can be influenced by pH, while showing greater solubility in organic solvents.[1] The presence of polar groups like hydroxyl and nitro can engage in hydrogen bonding with protic solvents, whereas the overall aromatic character and the presence of nonpolar groups like methyl and chloro contribute to solubility in less polar organic solvents.

Solubility Data

Table 1: Solubility of Structurally Related Nitrophenols

CompoundSolventSolubilityTemperature
4-NitrophenolWater~0.5 g/100 mLRoom Temperature
4-NitrophenolEthanolMore soluble than in waterNot Specified
4-NitrophenolAcetoneMore soluble than in waterNot Specified
4-Chloro-2-nitrophenolWaterSlightly solubleNot Specified
4-Chloro-2-nitrophenolEthanolSolubleNot Specified
4-Chloro-2-nitrophenolAcetoneSolubleNot Specified
4-Chloro-2-nitrophenolChloroformSolubleNot Specified

Disclaimer: The data presented above is for structurally related compounds and should be used as an estimation for the solubility of this compound. Experimental determination is recommended for precise values.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for research and development. The following are detailed methodologies for two common and reliable techniques.

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent.[2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[4]

Materials and Apparatus:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Evaporating dish or watch glass

  • Oven

  • Desiccator

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or a conical flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.[3]

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take several hours to days, and it is advisable to periodically measure the concentration of the supernatant until it becomes constant.[2]

  • Separation of Undissolved Solute:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Filter the withdrawn supernatant through a suitable filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.[3]

  • Determination of Solute Mass:

    • Accurately weigh a clean, dry evaporating dish or watch glass (W1).

    • Transfer the filtered saturated solution into the pre-weighed dish and weigh it again to determine the mass of the solution (W2).

    • Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solute and solvent.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish with the dry solute residue (W3). Repeat the drying and weighing process until a constant weight is achieved.[3]

  • Calculation of Solubility:

    • Mass of the dissolved solute = W3 - W1

    • Mass of the solvent = (W2 - W1) - (W3 - W1) = W2 - W3

    • Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

This method is particularly useful for compounds that have a chromophore and absorb light in the UV-Vis region. It is a sensitive technique that requires a smaller amount of material compared to the gravimetric method.[5][6]

Materials and Apparatus:

  • This compound

  • Selected solvent(s)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus

  • Volumetric flasks and pipettes

Procedure:

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[5]

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[7]

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw and filter a sample of the supernatant.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • The resulting concentration is the solubility of the compound in the chosen solvent at the experimental temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a framework for its estimation based on related compounds and detailed experimental protocols for its precise determination. The choice between the gravimetric and spectrophotometric methods will depend on the properties of the compound, the required accuracy, and the available instrumentation. For colored compounds like nitrophenols, the spectrophotometric method offers high sensitivity and requires less material. In contrast, the gravimetric method is robust and does not depend on the spectroscopic properties of the compound. For any research or development involving this compound, empirical determination of its solubility is strongly recommended.

References

An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-4-nitrophenol, a substituted aromatic compound of interest in organic synthesis. Due to the limited direct historical information available on the discovery of this specific isomer, this document focuses on its chemical properties and a detailed, proposed synthetic pathway derived from established chemical principles and available data on its precursors.

Introduction and Physicochemical Properties

This compound is a halogenated and nitrated derivative of cresol. While specific experimental data for this compound is scarce in publicly available literature, its chemical properties can be extrapolated from its structure and comparison with related isomers. The structural arrangement of the chloro, methyl, and nitro groups on the phenol ring dictates its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Predicted)5-Chloro-4-methyl-2-nitrophenol[1][2]2-Chloromethyl-4-nitrophenol[3]5-Chloro-2-nitrophenol[4]
CAS Number Not assigned100278-74-82973-19-5611-07-4
Molecular Formula C₇H₆ClNO₃C₇H₆ClNO₃C₇H₆ClNO₃C₆H₄ClNO₃
Molecular Weight 187.58 g/mol 187.58 g/mol 187.58 g/mol 173.55 g/mol
Melting Point Not availableNot available128 °C (dec.)Not available
Boiling Point Not availableNot availableNot availableNot available
Appearance Expected to be a yellow crystalline solidNot availableSolidNot available

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Synthesis of N-acetyl-2-methyl-5-chloroaniline cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Diazotization and Hydrolysis (Sandmeyer-type reaction) A 2-methyl-5-chloroaniline C N-acetyl-2-methyl-5-chloroaniline A->C Acetylation 70-75°C, 1.5h B Acetic anhydride in 60% Acetic Acid B->C D N-acetyl-5-chloro-2-methyl-4-nitroaniline C->D Nitration Room Temp, 2h F 5-Chloro-2-methyl-4-nitroaniline D->F Hydrolysis 95-98°C, 2h E Nitric Acid in Acetic Acid and Sulfuric Acid E->D H This compound F->H Diazotization & Hydrolysis G 20% NaOH solution G->F I 1. NaNO2, HCl (aq), 0-5°C 2. H2O, heat I->H

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol for the Synthesis of 5-Chloro-2-methyl-4-nitroaniline[8]

This procedure details the synthesis of the key intermediate, 5-Chloro-2-methyl-4-nitroaniline, from 2-methyl-5-chloroaniline.

Step 1: Acetylation of 2-methyl-5-chloroaniline

  • In a 250 mL three-neck flask, combine 14.2 g of 2-methyl-5-chloroaniline, 120 mL of 60% acetic acid, and 16.5 mL of acetic anhydride.

  • Stir the mixture at 70-75°C for 1.5 hours.

  • Pour the reaction mixture into a five-fold volume of a 10% NaCl ice-water solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain N-acetyl-2-methyl-5-chloroaniline.

Step 2: Nitration of N-acetyl-2-methyl-5-chloroaniline

  • In a 250 mL three-neck flask, suspend 14.7 g of the N-acetyl-2-methyl-5-chloroaniline in 45 mL of glacial acetic acid and 58 mL of concentrated sulfuric acid.

  • Heat the mixture to 40°C and stir until all solids dissolve.

  • Cool the solution to room temperature.

  • Slowly add 21 mL of nitric acid while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into a five-fold volume of ice water to precipitate the nitrated product.

  • Filter the precipitate and wash with water until the pH of the filtrate is approximately 5.

  • Dry the product to obtain N-acetyl-5-chloro-2-methyl-4-nitroaniline.

Step 3: Hydrolysis of N-acetyl-5-chloro-2-methyl-4-nitroaniline

  • In a 250 mL three-neck flask, add 11.4 g of the nitrated product to 110 mL of a 20% sodium hydroxide solution.

  • Heat the mixture at 95-98°C for 2 hours to facilitate hydrolysis.

  • Cool the reaction mixture to 50°C and neutralize to a pH of 7 with a 1:1 solution of hydrochloric acid.

  • Cool the mixture further to induce precipitation.

  • Filter the precipitate, wash with water, and dry to yield 5-Chloro-2-methyl-4-nitroaniline.

Experimental Protocol for the Conversion of 5-Chloro-2-methyl-4-nitroaniline to this compound

This proposed protocol is based on the general principles of the Sandmeyer reaction for the conversion of anilines to phenols.[8][9]

Step 1: Diazotization of 5-Chloro-2-methyl-4-nitroaniline

  • Dissolve a known molar equivalent of 5-Chloro-2-methyl-4-nitroaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) in a flask.

  • Cool the flask in an ice bath to maintain a temperature of 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution with constant stirring. The amount of sodium nitrite should be slightly in molar excess.

  • Continue stirring in the ice bath for approximately 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • Gently heat the solution containing the diazonium salt. The diazonium group is unstable and will be replaced by a hydroxyl group upon heating in an aqueous solution, leading to the evolution of nitrogen gas.[9]

  • The reaction mixture can be heated to around 50-60°C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

  • The resulting this compound may precipitate out of the solution upon cooling.

  • Extract the product from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Diazotization_Hydrolysis A 5-Chloro-2-methyl-4-nitroaniline C Diazonium Salt Intermediate A->C Diazotization B NaNO2, HCl (aq) 0-5°C B->C E This compound C->E Hydrolysis F N2 gas evolution C->F D H2O, Heat D->E

Caption: Conversion of the aniline to the phenol via a diazonium salt.

Potential Applications

While specific applications for this compound are not well-documented, its precursor, 5-Chloro-2-methyl-4-nitroaniline, is a known intermediate in the synthesis of dyes and pigments, particularly azo dyes.[5] It also serves as a building block in the creation of pharmaceuticals and agrochemicals.[5][7] Given the structural similarity, this compound could potentially be explored as an intermediate in these same fields, offering a different set of chemical properties and reactivity due to the presence of the hydroxyl group.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on a robust, proposed synthetic pathway in the absence of direct historical discovery data. The provided experimental protocols, derived from established and reliable sources, offer a clear roadmap for the laboratory synthesis of this compound. The structured data and visual workflows are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their exploration of this and related molecules. Further research into the specific properties and applications of this compound is warranted to fully understand its potential.

References

Navigating the Landscape of Chlorinated Methylnitrophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synonyms, properties, and synthesis of 5-Chloro-2-methyl-4-nitrophenol and its isomers for researchers, scientists, and drug development professionals.

Introduction

The precise identification and characterization of chemical compounds are fundamental to research and development in the chemical and pharmaceutical sciences. This technical guide addresses the nomenclature, physicochemical properties, and synthesis of this compound. However, a comprehensive search of chemical databases and literature reveals a significant ambiguity surrounding this specific isomer. While "this compound" is a structurally plausible molecule, it is not a commonly referenced or commercially available compound. The scientific literature and chemical catalogs predominantly feature its isomers, which are often sources of confusion. This guide will clarify the nomenclature of these related compounds and provide a detailed overview of their known properties and synthesis routes, with a focus on the more extensively documented isomers.

Deciphering the Nomenclature: Synonyms and Alternative Names

The positional isomerism of the chloro, methyl, and nitro groups on the phenol ring leads to several distinct compounds. The lack of consistent and clear naming conventions can be a significant hurdle for researchers. Below is a clarification of the nomenclature for the most relevant isomers.

Isomer 1: 4-Chloro-2-methyl-5-nitrophenol

This isomer is one of the more frequently documented compounds in the patent literature, particularly in the context of chemical synthesis.

  • IUPAC Name: 4-Chloro-2-methyl-5-nitrophenol

  • CAS Number: 66293-16-3 (Note: This CAS number is sometimes erroneously associated with other isomers or unrelated compounds in some commercial listings.)

  • Synonyms: Phenol, 4-chloro-2-methyl-5-nitro-

Isomer 2: 5-Chloro-4-methyl-2-nitrophenol

This isomer is well-documented in chemical databases such as PubChem.

  • IUPAC Name: 5-chloro-4-methyl-2-nitrophenol[1]

  • CAS Number: 100278-74-8[1]

  • Synonyms: Phenol, 5-chloro-4-methyl-2-nitro-[1]

Isomer 3: 2-Chloro-5-methyl-4-nitrophenol

This isomer is also referenced in chemical supplier catalogs.

  • IUPAC Name: 2-Chloro-5-methyl-4-nitrophenol

  • CAS Number: 40130-97-0

Due to the scarcity of data for "this compound," this guide will focus on the properties and synthesis of its better-documented isomers, primarily 4-Chloro-2-methyl-5-nitrophenol and 5-Chloro-4-methyl-2-nitrophenol .

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for the key isomers to facilitate comparison.

Table 1: Physicochemical Properties
Property4-Chloro-2-methyl-5-nitrophenol5-Chloro-4-methyl-2-nitrophenol
Molecular Formula C₇H₆ClNO₃C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol 187.58 g/mol [1]
Appearance --
Melting Point --
Boiling Point --
LogP -2.9[1]
Table 2: Toxicological Data

Comprehensive toxicological data for these specific isomers are limited in publicly accessible databases. General toxicological profiles for nitrophenols indicate potential for toxicity.[2][3] For instance, 4-nitrophenol is known to cause headaches, drowsiness, nausea, and cyanosis upon acute exposure and is irritating to the eyes.[4] It is crucial to handle all nitrophenol derivatives with appropriate safety precautions.

Experimental Protocols

Synthesis of 4-Chloro-2-methyl-5-nitrophenol

A patented method describes a two-step process for the synthesis of isomerically pure 4-chloro-2-methyl-5-nitrophenol.[5]

Step 1: Preparation of 4-chloro-2-methylphenyl-benzenesulfonate

  • A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70°C.[5]

  • A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over 30 minutes.[5]

  • The mixture is stirred at 60°C for 2 hours.[5]

  • The mixture is then cooled, and the precipitate is filtered off.[5]

Step 2: Nitration and Hydrolysis

  • The 4-chloro-2-methylphenyl-benzenesulfonate is nitrated in the 5-position.[5]

  • The resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is converted to 4-chloro-2-methyl-5-nitrophenol by acidic or alkaline elimination of the sulphonyl radical.[5] The benzenesulfonyl group is cleaved using an aqueous sodium hydroxide solution at reflux temperature to yield the pure product.[5]

Analytical Methods for Chloronitrophenols

The analysis of chloronitrophenols is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of nitrophenols involves reversed-phase HPLC with UV-Vis detection.

  • Column: A C18 column is typically used for separation.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., citrate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is employed.[6] For enhancing the retention and separation of phenolic compounds, an ion-pairing agent like tetrabutylammonium bromide can be added to the mobile phase.[6]

  • Detection: UV detection is suitable for nitrophenols due to their chromophoric nature. The detection wavelength is typically set around 290 nm.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of chlorophenols in various matrices.

  • Derivatization: Phenols can be derivatized to increase their volatility and improve their chromatographic behavior. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A non-polar or medium-polarity column, such as a DB-5 or DB-1701, is often used.

  • Injection: Splitless injection is typically used for trace analysis.

  • Detection: Mass spectrometry provides high selectivity and sensitivity for the detection of the analytes.

Visualizations

Synthesis Workflow for 4-Chloro-2-methyl-5-nitrophenol

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Nitration & Hydrolysis A 4-Chloro-2-methylphenol R1 Reaction at 60-70°C A->R1 B Benzenesulfonic acid chloride B->R1 C NaOH (aq) C->R1 P1 4-Chloro-2-methylphenyl- benzenesulfonate R1->P1 R2 Nitration P1->R2 D Nitrating Agent (e.g., HNO3/H2SO4) D->R2 P2 4-Chloro-2-methyl-5-nitrophenyl- benzenesulfonate R2->P2 R3 Hydrolysis (Reflux) P2->R3 E NaOH (aq) E->R3 P3 4-Chloro-2-methyl-5-nitrophenol R3->P3

Caption: Synthesis of 4-Chloro-2-methyl-5-nitrophenol.

General Analytical Workflow for Chloronitrophenols by HPLC

Analytical_Workflow Start Sample Collection (e.g., Water, Soil) Prep Sample Preparation (e.g., Extraction, Concentration) Start->Prep HPLC HPLC System Prep->HPLC Column C18 Column HPLC->Column Detector UV-Vis Detector Column->Detector MobilePhase Mobile Phase (Buffer + Organic Solvent) MobilePhase->HPLC Data Data Acquisition & Processing Detector->Data Result Quantification & Identification Data->Result

Caption: HPLC analysis workflow for chloronitrophenols.

Conclusion

While the compound "this compound" remains elusive in the scientific literature, its isomers, particularly 4-chloro-2-methyl-5-nitrophenol and 5-chloro-4-methyl-2-nitrophenol, are well-defined chemical entities. This guide provides a consolidated resource on the nomenclature, physicochemical properties, and synthetic methodologies for these compounds. A clear understanding of the distinctions between these isomers is critical for accurate research and development. The provided experimental protocols and analytical workflow diagrams serve as a practical reference for scientists working with this class of compounds. It is imperative for researchers to verify the exact identity and purity of their materials through appropriate analytical techniques to ensure the reliability and reproducibility of their work.

References

Potential Biological Activity of 5-Chloro-2-methyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 5-Chloro-2-methyl-4-nitrophenol. Due to the limited direct experimental data on this specific compound, this paper extrapolates its potential antimicrobial, antifungal, and cytotoxic properties based on established activities of structurally related chloronitrophenols and other substituted phenolic compounds. Detailed experimental protocols for key biological assays are provided to facilitate further research. Furthermore, potential mechanisms of action are explored through an analysis of relevant signaling pathways commonly modulated by phenolic compounds. This document aims to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this compound.

Introduction

Substituted phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities. The introduction of various functional groups onto the phenol backbone can significantly modulate their physicochemical properties and biological effects. The compound this compound possesses a unique combination of substituents—a chloro group, a methyl group, and a nitro group—that are anticipated to confer distinct biological properties.

  • The Chloro Group: The presence of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially facilitating its passage through biological membranes. This can lead to increased bioavailability and interaction with intracellular targets.

  • The Methyl Group: A methyl group can influence the steric and electronic properties of the molecule, affecting its binding to target proteins and enzymes.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact the acidity of the phenolic hydroxyl group and the overall electronic distribution of the aromatic ring. This functional group is often associated with antimicrobial and cytotoxic activities.

While the synthesis of this compound has been described, a thorough investigation of its biological activities has not been extensively reported in the scientific literature. This guide, therefore, aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for its investigation.

Potential Biological Activities

Based on the activities of structurally analogous compounds, this compound is predicted to exhibit the following biological effects:

Antimicrobial and Antifungal Activity

Phenolic compounds, particularly those bearing nitro and chloro substituents, are known for their antimicrobial and antifungal properties. The mechanism of action is often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, or generate reactive oxygen species.

Cytotoxic Activity

Many substituted phenols have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, inhibition of DNA synthesis, and damage to cellular membranes. The presence of the nitro group in this compound may contribute to its potential as a cytotoxic agent.

Quantitative Biological Data of Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of compounds structurally related to this compound. It is important to note that these are not data for the title compound but for its analogs, which can serve as a benchmark for future studies.

Table 1: Antimicrobial Activity of Related Phenolic Compounds

CompoundTest OrganismMIC (μg/mL)Reference
4-Nitrobenzyl-oxy-phenol derivativeMoraxella catarrhalis91[1]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis13[1]

Table 2: Cytotoxicity of Related Phenolic Compounds

CompoundCell LineIC50 (μM)Reference
4-HydroxyanisoleMelanoma cell linesVaries by cell line[2]
4-EthoxyphenolMelanoma cell linesVaries by cell line[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Positive control (bacterial suspension with growth medium)

  • Negative control (growth medium and compound)

  • Solvent control (bacterial suspension with the solvent used to dissolve the compound)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate containing MHB.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive, negative, and solvent controls on each plate.

  • Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cork borer

  • This compound solution of known concentration

Procedure:

  • Evenly spread the standardized bacterial inoculum onto the surface of the MHA plate.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a defined volume of the this compound solution to each well.

  • Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well cell culture plates

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Apoptosis Detection

This assay measures the activity of caspases, which are key mediators of apoptosis.

Materials:

  • 96-well plates

  • Treated and untreated cells

  • Caspase substrate (e.g., a fluorogenic substrate for caspase-3/7)

  • Lysis buffer

  • Fluorometric plate reader

Procedure:

  • Lyse the treated and untreated cells to release intracellular contents.

  • Add the caspase substrate to the cell lysates.

  • Incubate to allow the active caspases to cleave the substrate, releasing a fluorescent signal.

  • Measure the fluorescence using a fluorometric plate reader.

  • An increase in fluorescence in the treated cells compared to the untreated cells indicates caspase activation and apoptosis.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening the biological activity of a new compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action synthesis Synthesis & Purification of This compound antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) synthesis->antimicrobial cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity mic MIC Determination (Broth Microdilution) antimicrobial->mic ic50 IC50 Determination (Dose-Response) cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Caspase Activity) ic50->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway

General workflow for biological activity screening.
Potential Signaling Pathways

Phenolic compounds are known to modulate various intracellular signaling pathways. The following diagrams depict key pathways that could be affected by this compound.

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

MAPK_pathway extracellular Extracellular Stimuli receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Apoptosis) transcription->response

Simplified MAPK signaling pathway.

The PI3K-Akt pathway is a critical regulator of cell survival and proliferation.

PI3K_Akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates downstream Downstream Effectors akt->downstream survival Cell Survival & Proliferation downstream->survival

Simplified PI3K-Akt signaling pathway.

The NF-κB pathway plays a key role in inflammation and cell survival.

NFkB_pathway stimuli Inflammatory Stimuli receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus gene Gene Transcription

Simplified NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of its structural features and comparison with related compounds strongly suggest its potential as a bioactive agent with antimicrobial, antifungal, and cytotoxic properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research.

Future studies should focus on:

  • Synthesis and Characterization: Ensuring the synthesis of a pure sample of this compound for biological testing.

  • In Vitro Screening: Performing the described antimicrobial, antifungal, and cytotoxicity assays to obtain initial activity data.

  • Quantitative Analysis: Determining the MIC and IC50 values to quantify its potency.

  • Mechanism of Action Studies: Investigating its effects on key cellular processes and signaling pathways to elucidate its mode of action.

The exploration of this compound's biological activities could lead to the development of novel therapeutic agents for various diseases.

References

Thermochemical Properties of Substituted Nitrophenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical document provides a comprehensive overview of the methodologies used to determine the thermochemical properties of substituted nitrophenols, with a specific focus on 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of direct experimental data for this specific compound, this guide details the established experimental protocols for determining key thermochemical parameters, utilizing data from closely related isomers for illustrative purposes. This paper serves as a foundational resource for researchers interested in the thermodynamic characterization of this class of compounds, which is crucial for understanding their stability, reactivity, and potential applications in drug development and materials science.

Introduction

Substituted nitrophenols are a class of organic compounds that are pivotal in various chemical and pharmaceutical applications. Their utility as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals underscores the importance of a thorough understanding of their physicochemical properties. Thermochemical data, such as the enthalpy of formation, enthalpy of sublimation, and heat capacity, are fundamental to process design, safety analysis, and the prediction of chemical behavior.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar compounds. A common approach involves the nitration of a corresponding chloro-methylphenol. For instance, a patented process for the preparation of 4-chloro-2-methyl-5-nitrophenol involves the reaction of 4-chloro-2-methylphenol with a nitrating agent[1]. A similar strategy could be employed for the target molecule, starting with 5-chloro-2-methylphenol.

General Synthetic Protocol:

  • Starting Material: 5-Chloro-2-methylphenol.

  • Nitration: The starting material would be subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The directing effects of the hydroxyl, methyl, and chloro substituents on the aromatic ring will influence the position of the incoming nitro group.

  • Purification: The resulting product mixture would be purified using techniques such as recrystallization or column chromatography to isolate the desired this compound isomer.

  • Characterization: The final product would be characterized using spectroscopic methods (e.g., NMR, IR, and mass spectrometry) and its purity would be determined by techniques like High-Performance Liquid Chromatography (HPLC).

Experimental Determination of Thermochemical Properties

The determination of the thermochemical properties of a solid organic compound like this compound involves a series of precise calorimetric measurements.

Enthalpy of Combustion and Formation

The standard molar enthalpy of formation in the solid state (ΔfH°(cr)) is a key thermodynamic parameter. It is typically determined indirectly from the standard molar enthalpy of combustion (ΔcH°(s)) measured by rotating-bomb combustion calorimetry.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry [2][3][4][5][6]

  • Sample Preparation: A pellet of the purified compound of known mass is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb".

  • Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that the combustion products are in a well-defined state.

  • Calorimeter Assembly: The bomb is placed in a calorimeter bucket containing a known mass of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.

  • Combustion: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature change of the water in the calorimeter bucket is measured with high precision using a platinum resistance thermometer.

  • Data Analysis: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, taking into account the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid) and corrections for the heat of fuse ignition and the formation of nitric acid from residual nitrogen.

  • Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using Hess's law.

Enthalpy of Sublimation

The enthalpy of sublimation (ΔgcrH°) is the energy required for a substance to transition from the solid to the gaseous state. It is a crucial parameter for deriving the gas-phase enthalpy of formation. The Knudsen effusion method is a common technique for its determination.

Experimental Protocol: Knudsen Effusion Method [7][8][9][10]

  • Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a very small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Effusion Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured as a function of temperature.

  • Vapor Pressure Calculation: The vapor pressure of the substance at each temperature is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity of the solid and liquid phases, as well as the enthalpy and temperature of fusion.[11][12][13][14][15]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate.

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.

  • Enthalpy of Fusion: As the sample melts, an endothermic peak is observed in the DSC thermogram. The area of this peak is directly proportional to the enthalpy of fusion.

Thermochemical Data

As previously stated, experimental thermochemical data for this compound are not currently available in the literature. To provide an indication of the expected values, the following table summarizes experimental and calculated data for structurally related isomers.

Table 1: Thermochemical Data of Selected Substituted Nitrophenols

Property2-Chloro-4-nitrophenol (cr)4-Chloro-2-nitrophenol (cr)4-Chloro-3-nitrophenol (cr)5-Chloro-2-nitrophenol (gas)
ΔfH° (kJ·mol-1) -139.0 ± 2.8 (g)-149.2 ± 1.8 (g)-108.8 ± 3.7 (g)-145.92 (calc.)
ΔsubH° (kJ·mol-1) Not AvailableNot AvailableNot AvailableNot Available
Cp,m (J·K-1·mol-1) Not AvailableNot AvailableNot AvailableNot Available
Reference [7][7][7]Calculated Value

Note: The values for 2-chloro-4-nitrophenol, 4-chloro-2-nitrophenol, and 4-chloro-3-nitrophenol are for the gaseous phase, derived from solid-phase combustion calorimetry and sublimation enthalpies. The value for 5-chloro-2-nitrophenol is a calculated gas-phase enthalpy of formation.

Experimental Workflow and Signaling Pathways

The logical flow of experiments for determining the thermochemical properties is crucial for obtaining a complete thermodynamic profile of the compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_thermo Thermochemical Analysis cluster_data Derived Data synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS, HPLC) purification->characterization comb_cal Rotating-Bomb Combustion Calorimetry characterization->comb_cal knudsen Knudsen Effusion Method characterization->knudsen dsc Differential Scanning Calorimetry characterization->dsc delta_h_comb ΔcH°(cr) comb_cal->delta_h_comb delta_h_sub ΔsubH° knudsen->delta_h_sub cp_solid Cp(cr) dsc->cp_solid cp_liquid Cp(l) dsc->cp_liquid delta_h_fus ΔfusH° dsc->delta_h_fus delta_h_form_cr ΔfH°(cr) delta_h_comb->delta_h_form_cr delta_h_form_gas ΔfH°(g) delta_h_form_cr->delta_h_form_gas delta_h_sub->delta_h_form_gas

Caption: Experimental workflow for thermochemical characterization.

While this compound is primarily an intermediate, related nitrophenols are known to be involved in various biological and environmental pathways. For instance, nitrophenols can undergo redox reactions and act as uncouplers of oxidative phosphorylation. A detailed analysis of specific signaling pathways would require further experimental investigation beyond the scope of this thermochemical guide.

Conclusion

This technical guide has outlined the essential experimental methodologies for the comprehensive thermochemical characterization of this compound. Although direct experimental data for this compound remains to be determined, the protocols for rotating-bomb combustion calorimetry, Knudsen effusion, and differential scanning calorimetry provide a clear roadmap for future research. The data on related isomers serve as valuable benchmarks for what can be expected. A complete thermodynamic understanding of this and similar molecules is indispensable for their safe and efficient application in scientific and industrial contexts.

References

Navigating the Safety Profile of 5-Chloro-2-methyl-4-nitrophenol: An In-depth Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and toxicological data for 5-Chloro-2-methyl-4-nitrophenol is limited in publicly available literature and safety data sheets. This guide provides a comprehensive overview of the safety and hazard information for structurally similar compounds, namely 2-Methyl-4-nitrophenol , 5-Chloro-2-nitrophenol , and 4-Chloro-2-nitrophenol . The information presented herein should be used as a reference to infer potential hazards, and it is imperative to handle this compound with extreme caution, assuming a comparable or greater hazard profile until specific data becomes available.

Physicochemical and Toxicological Data of Related Nitrophenol Derivatives

For ease of comparison, the available quantitative data for the selected structural analogs of this compound have been summarized below.

Table 1: Physical and Chemical Properties
Property2-Methyl-4-nitrophenol5-Chloro-2-nitrophenol4-Chloro-2-nitrophenol
CAS Number 99-53-6611-07-489-64-5[1]
Molecular Formula C₇H₇NO₃C₆H₄ClNO₃ClC₆H₃(NO₂)OH[1]
Molecular Weight 153.14 g/mol [2]173.55 g/mol [3]173.55 g/mol [1]
Melting Point 93-98 °C[2]No Data AvailableNo Data Available
Boiling Point No Data AvailableNo Data AvailableNo Data Available
Appearance No Data AvailableNo Data AvailableSolid[1]
Table 2: GHS Hazard Classification
Hazard Class2-Methyl-4-nitrophenol5-Chloro-2-nitrophenol4-Chloro-2-nitrophenol
Acute Toxicity, Oral Category 4[4][5]No Data AvailableCategory 4[1]
Acute Toxicity, Dermal No Data AvailableNo Data AvailableCategory 4[1]
Acute Toxicity, Inhalation No Data AvailableNo Data AvailableCategory 4[1]
Skin Corrosion/Irritation Category 2[4][5]Category 2[6]Category 2[1]
Serious Eye Damage/Irritation Category 2A[5]Category 2A[6]Category 2[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[5]Category 3 (May cause respiratory irritation)Category 3 (Respiratory system)[1]

Potential Toxicological Pathways of Nitrophenols

Nitrophenols are known to exert their toxic effects through several mechanisms. A primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. Additionally, they can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[4]

Nitrophenol_Toxicity_Pathway cluster_exposure Exposure Routes cluster_absorption Systemic Absorption cluster_effects Toxicological Effects cluster_outcomes Clinical Manifestations Inhalation Inhalation Nitrophenol in Bloodstream Nitrophenol in Bloodstream Inhalation->Nitrophenol in Bloodstream Dermal Contact Dermal Contact Dermal Contact->Nitrophenol in Bloodstream Ingestion Ingestion Ingestion->Nitrophenol in Bloodstream Uncoupling of Oxidative Phosphorylation Uncoupling of Oxidative Phosphorylation Nitrophenol in Bloodstream->Uncoupling of Oxidative Phosphorylation Methemoglobin Formation Methemoglobin Formation Nitrophenol in Bloodstream->Methemoglobin Formation Cellular Energy Depletion Cellular Energy Depletion Uncoupling of Oxidative Phosphorylation->Cellular Energy Depletion Cyanosis Cyanosis Methemoglobin Formation->Cyanosis Organ Damage (Liver, Kidney) Organ Damage (Liver, Kidney) Cellular Energy Depletion->Organ Damage (Liver, Kidney) Headache, Dizziness Headache, Dizziness Cyanosis->Headache, Dizziness Nausea Nausea Cyanosis->Nausea

Figure 1: Generalized toxicity pathway for nitrophenols.

Experimental Protocols: Acute Oral Toxicity Assessment (OECD 423)

While specific experimental data for this compound is not available, a standard method for assessing the acute oral toxicity of a chemical is the Acute Toxic Class Method (OECD Test Guideline 423). This method is a stepwise procedure using a limited number of animals.

Objective: To determine the acute oral toxicity of a substance and to classify it into a GHS category based on the observed mortality and clinical signs.

Methodology:

  • Animal Model: Typically, female rats are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a certain limit (e.g., 1 mL/100 g body weight).

  • Stepwise Dosing Procedure:

    • A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

    • A group of three animals is dosed at the selected starting level.

    • The outcome (mortality or survival) determines the next step.

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Observations:

    • Animals are observed for clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days.

    • Body weights are recorded weekly.

    • All mortalities are recorded.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

OECD_423_Workflow cluster_prep Preparation cluster_dosing Dosing Procedure cluster_decision Outcome Assessment cluster_action Next Steps Animal Selection & Acclimatization Animal Selection & Acclimatization Dose Formulation Dose Formulation Animal Selection & Acclimatization->Dose Formulation Select Starting Dose Select Starting Dose Dose Formulation->Select Starting Dose Dose Group of 3 Animals Dose Group of 3 Animals Select Starting Dose->Dose Group of 3 Animals Observe for 14 Days Observe for 14 Days Dose Group of 3 Animals->Observe for 14 Days Mortality Check Mortality Check Observe for 14 Days->Mortality Check Dose Lower Level Dose Lower Level Mortality Check->Dose Lower Level Mortality Dose Higher Level Dose Higher Level Mortality Check->Dose Higher Level No Mortality Stop & Classify Stop & Classify Mortality Check->Stop & Classify Classification Criteria Met

Figure 2: Workflow for OECD 423 Acute Oral Toxicity Study.

Summary of Hazards and Safety Precautions

Based on the data from related compounds, this compound should be considered a hazardous substance.

Potential Health Effects:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5] Symptoms of exposure may include headache, nausea, and cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[4][7]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[4]

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][5] Avoid contact with skin and eyes.[6][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Environmental Hazards:

  • Nitrophenols can be toxic to aquatic life with long-lasting effects.[8] Releases to the environment should be avoided.

Conclusion

While specific toxicological data for this compound remains scarce, the available information on its structural isomers strongly suggests that it should be handled as a hazardous material. Researchers, scientists, and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. It is recommended that a comprehensive toxicological evaluation be conducted to fully characterize the safety profile of this compound before its use in any application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nitrated Chlorocresols

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Synthesis of 5-Chloro-2-methyl-4-nitrophenol from p-Chloro-m-cresol

Audience: Researchers, scientists, and drug development professionals.

Note on Synthesis Feasibility: The direct synthesis of this compound from p-chloro-m-cresol (4-chloro-3-methylphenol) is not feasible through a simple nitration reaction due to the differing substitution patterns of the starting material and the desired product. This document outlines a detailed protocol for the synthesis of a structurally related isomer, 4-chloro-2-methyl-5-nitrophenol , starting from 4-chloro-2-methylphenol. This alternative synthesis is well-documented and provides a reliable method for producing a nitrated chlorocresol derivative.

Overview of the Synthetic Strategy

Direct nitration of phenols can lead to a mixture of products and significant oxidation. To achieve regioselective nitration and higher yields, a two-step protection-nitration-deprotection strategy is employed. The hydroxyl group of 4-chloro-2-methylphenol is first protected as a sulfonate ester. This intermediate is then nitrated, and the resulting nitro-sulfonate ester is hydrolyzed to yield the final product, 4-chloro-2-methyl-5-nitrophenol.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-2-methylphenolReagentSigma-Aldrich
PyridineAnhydrousFisher Scientific
Methanesulfonyl chloride99.5%Acros Organics
Diethyl etherACS GradeVWR
Hydrochloric acid (2N)CertifiedFisher Scientific
Sulfuric acid, concentratedACS GradeVWR
Nitric acid, concentratedACS GradeVWR
Sodium hydroxidePelletsFisher Scientific
Ethanol95%Decon Labs
Step 1: Synthesis of 4-Chloro-2-methylphenyl methanesulfonate (Sulfonate Ester Protection)

This step involves the protection of the hydroxyl group of 4-chloro-2-methylphenol as a methanesulfonate ester.

Procedure:

  • To a solution of 90.0 g (0.63 mol) of 4-chloro-2-methylphenol in a suitable reaction vessel, add 81 ml (1.0 mol) of pyridine.

  • With continuous stirring, slowly add 57 ml (0.75 mol) of methanesulfonyl chloride dropwise to the mixture. Maintain the reaction temperature below 80°C during the addition.

  • After the addition is complete, heat the reaction mixture to 80°C for 2 hours.

  • Pour the cooled reaction mixture onto ice.

  • Extract the product with diethyl ether.

  • Wash the combined ether phases with 2N hydrochloric acid and then with water until neutral.

  • Dry the ether phase over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the 4-chloro-2-methylphenyl methanesulfonate as a waxy solid. This product can be used in the next step without further purification.

Step 2: Nitration of 4-Chloro-2-methylphenyl methanesulfonate

The protected phenol is nitrated to introduce a nitro group onto the aromatic ring.

Procedure:

  • In a reaction flask, add 450 ml of concentrated sulfuric acid and cool the acid to room temperature.

  • With vigorous stirring, add 113 g (0.4 mol) of the 4-chloro-2-methylphenyl methanesulfonate from Step 1.

  • Cool the mixture to 15-17°C.

  • Slowly add 41 g (0.42 mol) of concentrated nitric acid dropwise over a period of 3 hours, ensuring the temperature is maintained between 15°C and 17°C.

  • After the addition, continue stirring the mixture at 15°C for an additional 2 hours.

  • Pour the reaction mixture onto ice.

  • Collect the precipitated crystals by suction filtration.

  • Wash the crystals with water and dry them in a vacuum oven at 50°C.

Step 3: Hydrolysis of 4-Chloro-2-methyl-5-nitrophenyl methanesulfonate to 4-Chloro-2-methyl-5-nitrophenol (Deprotection)

The sulfonate protecting group is removed by hydrolysis to yield the final product.

Procedure:

  • Suspend 84.2 g (0.26 mol) of the nitrated ester from Step 2 in 1 liter of water.

  • Add 30.8 g (0.77 mol) of sodium hydroxide pellets to the suspension.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture and adjust the pH to 2.1 with 2N hydrochloric acid.

  • Filter the precipitated product by suction.

  • Wash the product with water.

  • Dry the final product, 4-chloro-2-methyl-5-nitrophenol, in a vacuum oven at 50°C.

Quantitative Data Summary

StepProductStarting MaterialMoles (mol)Yield (g)Yield (%)
14-Chloro-2-methylphenyl methanesulfonate4-Chloro-2-methylphenol0.63--
24-Chloro-2-methyl-5-nitrophenyl methanesulfonate4-Chloro-2-methylphenyl methanesulfonate0.40122.3~91%
34-Chloro-2-methyl-5-nitrophenol4-Chloro-2-methyl-5-nitrophenyl methanesulfonate0.2645.695.4%

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-chloro-2-methyl-5-nitrophenol.

Synthesis_Workflow Start 4-Chloro-2-methylphenol Step1 Protection: Methanesulfonyl Chloride, Pyridine Start->Step1 Intermediate1 4-Chloro-2-methylphenyl methanesulfonate Step1->Intermediate1 Step2 Nitration: Conc. Nitric Acid, Conc. Sulfuric Acid Intermediate1->Step2 Intermediate2 4-Chloro-2-methyl-5-nitrophenyl methanesulfonate Step2->Intermediate2 Step3 Hydrolysis: Sodium Hydroxide, then HCl Intermediate2->Step3 Product 4-Chloro-2-methyl-5-nitrophenol Step3->Product

Caption: Synthetic pathway for 4-chloro-2-methyl-5-nitrophenol.

Application Notes and Protocols for the Laboratory Preparation of Chlorinated and Nitrated Methylphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of a chlorinated nitromethylphenol. Due to the limited availability of a direct published synthesis for 5-Chloro-2-methyl-4-nitrophenol, this guide presents a detailed, robust, and well-documented procedure for the synthesis of its isomer, 4-Chloro-2-methyl-5-nitrophenol . This multi-step synthesis is an excellent case study in regioselective nitration via a protection-nitration-deprotection strategy. Additionally, a protocol for the synthesis of 5-Chloro-2-methyl-4-nitroaniline , a potential precursor to the target molecule, is provided.

Physicochemical and Safety Data

A summary of the key physicochemical properties of the starting materials and the synthesized product is presented in Table 1. Researchers should consult the full Safety Data Sheet (SDS) for each chemical before handling.

Table 1: Physicochemical Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Safety Hazards
5-Chloro-2-methylphenol[1][2]C₇H₇ClO142.5872-76[2]219.2[2]Harmful if swallowed, Causes skin and eye irritation[1]
Methanesulfonyl ChlorideCH₃ClO₂S114.55-32161-162Corrosive, Lachrymator
Concentrated Nitric AcidHNO₃63.01-4283Oxidizer, Severe skin burns and eye damage
Concentrated Sulfuric AcidH₂SO₄98.0810337Severe skin burns and eye damage
Product Isomer: 4-Chloro-2-methyl-5-nitrophenol C₇H₆ClNO₃187.5897-99Not availableIrritant
2-Methyl-5-chloroanilineC₇H₈ClN141.6096-98243Toxic, Irritant
Potential Precursor: 5-Chloro-2-methyl-4-nitroaniline [3]C₇H₇ClN₂O₂186.60Not availableNot availablePresumed toxic/irritant

Protocol 1: Synthesis of 4-Chloro-2-methyl-5-nitrophenol

This protocol is adapted from a patented industrial process and involves a three-step procedure to ensure the regioselective introduction of the nitro group.[4]

Reaction Scheme

The overall reaction scheme is as follows:

  • Protection: The hydroxyl group of 4-chloro-2-methylphenol is protected as a methanesulfonate ester.

  • Nitration: The aromatic ring of the methanesulfonate ester is nitrated.

  • Deprotection: The methanesulfonate ester is hydrolyzed to yield the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection a 4-Chloro-2-methylphenol + Methanesulfonyl Chloride + Pyridine b Reaction at T < 80°C for 2h a->b c Pour on ice, Ether extraction b->c d Wash with HCl and water c->d e Dry ether phase d->e f 4-Chloro-2-methylphenyl methanesulfonate (crude) e->f g Sulfonate ester in conc. H₂SO₄ f->g To next step h Add conc. HNO₃ at 15-17°C over 3h g->h i Stir for 2h at 15°C h->i j Pour onto ice i->j k Filter precipitated crystals j->k l Wash with water and dry k->l m 4-Chloro-2-methyl-5-nitrophenyl methanesulfonate l->m n Nitrated ester in water m->n To next step o Add NaOH, reflux for 2h n->o p Cool and acidify with HCl (pH 2.1) o->p q Filter precipitated product p->q r Wash with water and dry q->r s 4-Chloro-2-methyl-5-nitrophenol r->s

Caption: Workflow for the synthesis of 4-Chloro-2-methyl-5-nitrophenol.

Detailed Methodology

Step 1: Preparation of 4-Chloro-2-methylphenyl methanesulfonate [4]

  • In a suitable reaction vessel, combine 90.0 g (0.63 mol) of 4-chloro-2-methylphenol with 81 mL (1.0 mol) of pyridine.

  • With vigorous stirring, add 57 mL (0.75 mol) of methanesulfonyl chloride dropwise, ensuring the temperature of the reaction mixture does not exceed 80°C.

  • After the addition is complete, heat the mixture to 80°C for 2 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the ether phases and wash them with 2N hydrochloric acid until neutral, followed by a wash with water.

  • Dry the ether phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent to yield the sulfonic acid ester as a waxy mass, which can be used in the next step without further purification.

Step 2: Nitration of 4-Chloro-2-methylphenyl methanesulfonate [4]

  • To 450 mL of concentrated sulfuric acid, add 113 g (approximately 0.4 mol) of the sulfonic acid ester from Step 1 at room temperature with vigorous stirring.

  • Cool the mixture to 15-17°C in an ice bath.

  • Over a period of 3 hours, add 41 g (0.42 mol) of concentrated nitric acid dropwise, maintaining the temperature between 15°C and 17°C.

  • After the addition, continue to stir the mixture at 15°C for an additional 2 hours.

  • Pour the reaction mixture onto ice. The nitrated product will precipitate.

  • Filter the precipitated crystals using suction filtration.

  • Wash the crystals thoroughly with water.

  • Dry the crystals in a vacuum oven at 50°C. The reported yield is 122.3 g. The product can be recrystallized from ethanol for further purification.

Step 3: Hydrolysis to 4-Chloro-2-methyl-5-nitrophenol [5]

  • Suspend 84.2 g (0.26 mol) of the nitrated ester from Step 2 in 1 L of water.

  • Add 30.8 g (0.77 mol) of sodium hydroxide pellets to the suspension.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture and adjust the pH to 2.1 with 2N hydrochloric acid. The final product will precipitate.

  • Filter the precipitated solid by suction, wash with water, and dry in a vacuum at 50°C.

  • The reported yield is approximately 45.6 g (95.4% of the theoretical yield).

Protocol 2: Synthesis of 5-Chloro-2-methyl-4-nitroaniline

This protocol outlines the synthesis of the aniline analog, which could potentially be converted to the desired phenol via a Sandmeyer reaction (diazotization followed by hydrolysis). This procedure is adapted from a published method.[3]

Reaction Scheme Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Deacetylation a 2-Methyl-5-chloroaniline + Acetic Anhydride in Acetic Acid b Reaction at 70-75°C for 1.5h a->b c Precipitate in NaCl/ice water b->c d Filter and dry c->d e N-acetyl-2-methyl-5-chloroaniline d->e f Acetylated aniline in Acetic Acid + conc. H₂SO₄ e->f To next step g Add HNO₃/H₂SO₄ mix at 0-5°C f->g h Stir at room temp for 2h g->h i Precipitate in ice water h->i j Filter, wash, and dry i->j k N-acetyl-5-chloro-2-methyl-4-nitroaniline j->k l Nitrated acetanilide in 20% NaOH solution k->l To next step m Hydrolyze at 95-98°C for 2h l->m n Cool and neutralize with HCl m->n o Filter and dry n->o p 5-Chloro-2-methyl-4-nitroaniline o->p

Caption: Synthesis pathway for 5-Chloro-2-methyl-4-nitroaniline.

Detailed Methodology

Step 1: Acetylation of 2-methyl-5-chloroaniline [3]

  • In a 250 mL three-neck flask, combine 14.2 g of 2-methyl-5-chloroaniline, 120 mL of 60% acetic acid, and 16.5 mL of acetic anhydride.

  • Stir the mixture at 70-75°C for 1.5 hours.

  • Pour the reaction mixture into a five-fold volume of 10% NaCl ice water solution to precipitate the product.

  • Filter the solid and dry to obtain N-acetyl-2-methyl-5-chloroaniline.

Step 2: Nitration of N-acetyl-2-methyl-5-chloroaniline [3]

  • In a 250 mL three-neck flask, dissolve 14.7 g of the product from Step 1 in 45 mL of glacial acetic acid and 58 mL of concentrated sulfuric acid.

  • Prepare a nitrating mixture of 6.5 mL of concentrated nitric acid and 16.5 mL of concentrated sulfuric acid, and cool it.

  • Add the nitrating mixture dropwise to the aniline solution while maintaining the temperature at 0-5°C.

  • After addition, stir the reaction at room temperature for 2 hours.

  • Pour the mixture into a five-fold volume of ice water to precipitate the nitrated product.

  • Filter the solid, wash with water until the pH is ~5, and dry.

Step 3: Deacetylation to 5-Chloro-2-methyl-4-nitroaniline [3]

  • In a 250 mL three-neck flask, place 11.4 g of the nitrated product from Step 2 and add 110 mL of 20% NaOH solution.

  • Heat the mixture at 95-98°C for 2 hours to achieve hydrolysis.

  • Cool the solution to 50°C and neutralize to pH 7 with 1:1 hydrochloric acid.

  • Cool further to induce precipitation, filter the solid, and dry to obtain the final product, 5-Chloro-2-methyl-4-nitroaniline.

References

Application Notes and Protocols: Nitration of 4-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of substituted phenols is a fundamental electrophilic aromatic substitution reaction critical in the synthesis of various intermediates for pharmaceuticals, agrochemicals, and dyes. 4-chloro-2-methylphenol presents a complex case for nitration due to the interplay of the directing effects of its three substituents: a strongly activating and ortho, para-directing hydroxyl group, a moderately activating and ortho, para-directing methyl group, and a deactivating but ortho, para-directing chloro group. Understanding and controlling the regioselectivity of this reaction is paramount for the efficient synthesis of desired nitro-substituted isomers.

These application notes provide a detailed overview of the reaction mechanism for the nitration of 4-chloro-2-methylphenol, experimental protocols for its direct nitration, and a discussion on methods to control the regioselectivity of the reaction.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-chloro-2-methylphenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are:

  • Generation of the Electrophile: In a typical nitrating mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of 4-chloro-2-methylphenol attacks the nitronium ion. The rate and regioselectivity of this attack are governed by the electronic and steric effects of the substituents on the ring.

  • Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

Regioselectivity

The directing effects of the substituents on the 4-chloro-2-methylphenol ring determine the position of nitration:

  • Hydroxyl (-OH) group (at C1): A very strong activating group and a powerful ortho, para-director.

  • Methyl (-CH₃) group (at C2): An activating group and an ortho, para-director.

  • Chloro (-Cl) group (at C4): A deactivating group due to its inductive effect, but an ortho, para-director due to resonance.

The positions ortho to the strongly activating hydroxyl group (C2 and C6) are highly favored for electrophilic attack. However, the C2 position is already occupied by a methyl group. Therefore, the primary site for direct nitration is the C6 position .

Nitration at other positions is also possible, leading to a mixture of isomers. The formation of 4-chloro-2-methyl-5-nitrophenol has been reported, particularly when the hydroxyl group is protected, indicating that the electronic influence of the methyl and chloro groups can direct nitration to the C5 position.[1] Direct nitration may also yield a small amount of the product nitrated at the C3 position.

Experimental Protocols

Two primary approaches for the nitration of 4-chloro-2-methylphenol are presented: direct nitration, which typically yields a mixture of isomers, and a regioselective method involving a protecting group.

Protocol 1: Direct Nitration of 4-chloro-2-methylphenol

This protocol is adapted from general procedures for the nitration of substituted phenols and is expected to yield primarily 4-chloro-2-methyl-6-nitrophenol, along with other isomers.

Materials:

  • 4-chloro-2-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-2-methylphenol (e.g., 10 mmol, 1.43 g) in dichloromethane (20 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (10 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 10 mmol, 0.63 mL) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-chloro-2-methylphenol over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic extracts and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product, a mixture of nitrated isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Products and Yields:

The direct nitration is expected to yield a mixture of isomers. The major product is anticipated to be 4-chloro-2-methyl-6-nitrophenol. The exact yields of the different isomers will depend on the specific reaction conditions.

Product IsomerPredicted Major/Minor
4-chloro-2-methyl-6-nitrophenolMajor
4-chloro-2-methyl-5-nitrophenolMinor
4-chloro-2-methyl-3-nitrophenolMinor/Trace
Protocol 2: Regioselective Synthesis of 4-chloro-2-methyl-5-nitrophenol via a Sulfonate Ester Protecting Group[1]

To achieve nitration at the C5 position, the highly activating effect of the hydroxyl group can be masked by converting it into a sulfonate ester. This directs the nitration to the positions activated by the methyl and chloro groups.

Step 1: Synthesis of 4-chloro-2-methylphenyl methanesulfonate [1]

  • To a mixture of 4-chloro-2-methylphenol (0.63 mol) and pyridine (1.0 mol), add methanesulfonyl chloride (0.75 mol) dropwise, keeping the temperature below 80 °C.[1]

  • Heat the mixture at 80 °C for 2 hours.[1]

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the combined ether phases with 2N hydrochloric acid and then with water until neutral.

  • Dry the ether phase and evaporate the solvent to obtain the crude 4-chloro-2-methylphenyl methanesulfonate.

Step 2: Nitration of 4-chloro-2-methylphenyl methanesulfonate [1]

  • Dissolve the crude sulfonate ester in a suitable solvent.

  • Cool the solution to approximately 0 °C.[1]

  • Add a pre-cooled mixture of concentrated sulfuric acid and nitric acid dropwise.[1]

  • Stir the reaction at 0 °C for a specified time (e.g., 2 hours).

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-chloro-2-methyl-5-nitrophenyl methanesulfonate.

Step 3: Hydrolysis of the Sulfonate Ester

  • The purified 4-chloro-2-methyl-5-nitrophenyl methanesulfonate is then hydrolyzed by heating with an acid or a base to cleave the sulfonate ester and regenerate the hydroxyl group, yielding the final product, 4-chloro-2-methyl-5-nitrophenol.

Data Presentation

The following table summarizes the expected outcomes of the nitration reactions. Quantitative data from literature for the direct nitration of this specific substrate is scarce; therefore, the yields are presented as qualitative predictions.

Reaction MethodMajor ProductMinor Product(s)Typical Yield
Direct Nitration 4-chloro-2-methyl-6-nitrophenol4-chloro-2-methyl-5-nitrophenol, 4-chloro-2-methyl-3-nitrophenolMixture of isomers
Nitration with -OH protection 4-chloro-2-methyl-5-nitrophenolMinimal other isomersGood to excellent[1]

Visualizations

Diagram 1: Reaction Mechanism for the Direct Nitration of 4-chloro-2-methylphenol

Reaction_Mechanism cluster_start Starting Material & Reagents cluster_mechanism Reaction Steps cluster_product Major Product 4-chloro-2-methylphenol 4-chloro-2-methylphenol Attack Electrophilic Attack on C6 Position 4-chloro-2-methylphenol->Attack Nitrating Mixture HNO3 + H2SO4 Generation Generation of Nitronium Ion (NO2+) Nitrating Mixture->Generation Generation->Attack Sigma_Complex Formation of Sigma Complex Attack->Sigma_Complex Deprotonation Deprotonation & Aromatization Sigma_Complex->Deprotonation Product 4-chloro-2-methyl-6-nitrophenol Deprotonation->Product

Caption: Electrophilic aromatic substitution mechanism for the direct nitration.

Diagram 2: Logical Workflow for Regioselective Nitration

Regioselective_Workflow Start 4-chloro-2-methylphenol Protect Protect -OH group (e.g., as sulfonate ester) Start->Protect Direct_Nitration Direct Nitration Start->Direct_Nitration Nitrate Nitration with HNO3/H2SO4 Protect->Nitrate Deprotect Deprotection (Hydrolysis) Nitrate->Deprotect Product 4-chloro-2-methyl-5-nitrophenol Deprotect->Product Product_Mix Mixture of Isomers (mainly 6-nitro) Direct_Nitration->Product_Mix

Caption: Workflow for achieving regioselectivity using a protecting group strategy.

References

Applications of 5-Chloro-2-methyl-4-nitrophenol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methyl-4-nitrophenol is a substituted aromatic compound with potential applications as an intermediate in various organic syntheses. While specific documented applications for this particular isomer are limited in publicly available literature, its structural features—a reactive phenol group, a nitro group that can be reduced, and a chlorinated aromatic ring—suggest its utility as a precursor for the synthesis of a range of target molecules, including dyes, agrochemicals, and pharmaceutical intermediates.

This document provides a detailed overview of the potential applications of this compound, drawing parallels from the established chemistry of its isomers and related nitrophenolic compounds. As a primary example, a detailed synthetic protocol for the closely related isomer, 4-Chloro-2-methyl-5-nitrophenol , is provided, based on patented industrial processes. This serves as a representative model for the synthetic transformations involving this class of compounds.

Potential Applications of this compound

Based on the known reactivity of nitrophenols and the applications of its isomers, this compound can be considered a valuable starting material for the following:

  • Synthesis of Azo Dyes: The phenolic group can be coupled with diazonium salts to form azo dyes. The substituents on the aromatic ring (chloro, methyl, and nitro groups) would influence the color and fastness properties of the resulting dyes.

  • Precursor for Agrochemicals: The related compound, 5-methyl-2-nitrophenol, is a known intermediate in the preparation of herbicides.[1] By analogy, this compound could be utilized in the synthesis of novel pesticides and herbicides.

  • Intermediate for Pharmaceutical Synthesis: The nitro group can be readily reduced to an amino group, which is a key functional group for the synthesis of various pharmaceuticals. The resulting 4-amino-5-chloro-2-methylphenol can be a precursor for the synthesis of heterocyclic compounds and other bioactive molecules.

  • Synthesis of Heterocyclic Compounds: The amino derivative of this compound can undergo cyclization reactions to form benzoxazoles and other heterocyclic systems, which are important scaffolds in medicinal chemistry. A study on the biotransformation of 4-chloro-2-nitrophenol has shown its conversion to 5-chloro-2-methylbenzoxazole, indicating a plausible synthetic pathway from the corresponding aminophenol.

Representative Synthesis: Preparation of 4-Chloro-2-methyl-5-nitrophenol

The following section details the synthesis of the isomer 4-Chloro-2-methyl-5-nitrophenol, which illustrates the synthetic methodology applicable to this class of compounds. The process involves the protection of the phenolic hydroxyl group as a sulfonate ester, followed by nitration and subsequent deprotection.[2]

Reaction Scheme

G cluster_0 Step 1: Protection of Phenolic Group cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection 4-Chloro-2-methylphenol 4-Chloro-2-methylphenol 4-Chloro-2-methylphenyl benzenesulfonate 4-Chloro-2-methylphenyl benzenesulfonate 4-Chloro-2-methylphenol->4-Chloro-2-methylphenyl benzenesulfonate Benzenesulfonyl chloride, NaOH, Water, 60-70°C 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate 4-Chloro-2-methylphenyl benzenesulfonate->4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate HNO3, H2SO4, ~15°C 4-Chloro-2-methyl-5-nitrophenol 4-Chloro-2-methyl-5-nitrophenol 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate->4-Chloro-2-methyl-5-nitrophenol aq. NaOH, Reflux

Caption: Synthetic pathway for 4-Chloro-2-methyl-5-nitrophenol.

Quantitative Data
StepReactantReagent(s)ProductYield (%)PurityReference
14-Chloro-2-methylphenolBenzenesulfonyl chloride, NaOH4-Chloro-2-methylphenyl benzenesulfonate89.3Not specified[2]
24-Chloro-2-methylphenyl benzenesulfonateHNO₃, H₂SO₄4-Chloro-2-methyl-5-nitrophenyl benzenesulfonateNot specifiedPurified by recrystallization[2]
34-Chloro-2-methyl-5-nitrophenyl benzenesulfonateaq. NaOH4-Chloro-2-methyl-5-nitrophenolVery goodPure[2]
Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methylphenyl benzenesulfonate [2]

  • A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70 °C.

  • A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over a period of 30 minutes.

  • The mixture is stirred at 60 °C for 2 hours.

  • The mixture is then cooled, and the precipitate is filtered off with suction.

  • The product, 4-chloro-2-methylphenyl benzenesulfonate, is obtained with a yield of 202.1 g (89.3% of theory) and can be used in the next step without further purification.

Step 2: Nitration of 4-Chloro-2-methylphenyl benzenesulfonate [2]

  • The 4-chloro-2-methylphenyl benzenesulfonate from Step 1 is subjected to nitration using a mixture of nitric acid and sulfuric acid.

  • The reaction is carried out at approximately 15 °C to avoid the formation of by-products.

  • The nitration yields 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate.

  • The product can be purified by recrystallization.

Step 3: Synthesis of 4-Chloro-2-methyl-5-nitrophenol [2]

  • The purified 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate is treated with an aqueous sodium hydroxide solution.

  • The mixture is heated to reflux temperature to facilitate the cleavage of the benzenesulfonyl group.

  • The desired product, 4-chloro-2-methyl-5-nitrophenol, is obtained in a pure form and in very good yield upon cooling and isolation.

Logical Workflow for Synthesis

G Start Start with 4-Chloro-2-methylphenol Protection Protect phenolic -OH as a sulfonate ester Start->Protection Nitration Introduce nitro group at the 5-position Protection->Nitration High Yield Deprotection Cleave the sulfonate ester to reveal the phenol Nitration->Deprotection Purification End Isolate pure 4-Chloro-2-methyl-5-nitrophenol Deprotection->End High Purity

References

The Versatility of Chlorinated Methylnitrophenols as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Chloro-2-methyl-4-nitrophenol and its isomers are valuable chemical intermediates in the synthesis of a wide range of more complex molecules. Their utility is primarily derived from the reactive nature of the functional groups on the phenol ring: the nitro group, the chlorine atom, and the hydroxyl group. These sites allow for a variety of chemical modifications, making these compounds key building blocks in the pharmaceutical, agrochemical, and dye industries. Due to a lack of specific data for this compound, this report will focus on the well-documented applications and synthesis of its closely related and commercially significant isomers, such as 4-Chloro-2-methyl-5-nitrophenol and 4-Chloro-5-methyl-2-nitrophenol.

Applications in Synthesis

Chlorinated methylnitrophenols serve as precursors in the development of pharmaceuticals and agrochemicals.[1] The presence of the nitro and chloro groups allows for nucleophilic substitution reactions, while the phenolic hydroxyl group can be derivatized, for instance, through etherification or esterification. The nitro group can also be reduced to an amine, opening up another avenue for further chemical transformations, such as diazotization and subsequent reactions to introduce a variety of other functional groups.

These compounds are foundational in the synthesis of azo dyes and other pigments.[2] They also play a role in the development of new materials through their incorporation into more complex molecular structures.[1]

Synthetic Methodologies

The synthesis of chlorinated methylnitrophenols often involves a multi-step process that begins with a substituted phenol. A general approach includes the protection of the reactive hydroxyl group, followed by nitration and subsequent deprotection.

A common synthetic route to produce an isomer, 4-Chloro-2-methyl-5-nitrophenol, is outlined below. This process starts with 4-chloro-2-methylphenol and employs a sulfonyl protecting group to direct the nitration to the desired position.

Experimental Workflow for the Synthesis of 4-Chloro-2-methyl-5-nitrophenol

cluster_0 Step 1: Protection of Phenolic Hydroxyl Group cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-Chloro-2-methylphenol D Reaction at 60-70°C A->D B Benzenesulfonyl chloride B->D C Sodium hydroxide solution C->D E 4-Chloro-2-methylphenyl benzenesulfonate D->E Yield: 89.3% F 4-Chloro-2-methylphenyl benzenesulfonate H Reaction at ~15°C F->H G Nitric acid in Sulfuric acid G->H I 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate H->I J 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate L Reflux J->L K Aqueous sodium hydroxide K->L M 4-Chloro-2-methyl-5-nitrophenol L->M High Yield

Caption: Synthetic pathway for 4-Chloro-2-methyl-5-nitrophenol.

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis of 4-Chloro-2-methyl-5-nitrophenol, providing a clear overview of the reaction parameters and outcomes.

StepReactantsReagentsTemperature (°C)DurationProductYield (%)
1. Protection 4-Chloro-2-methylphenol, Benzenesulfonyl chlorideSodium hydroxide (aq)60-702 hours4-Chloro-2-methylphenyl benzenesulfonate89.3
2. Nitration 4-Chloro-2-methylphenyl benzenesulfonateNitric acid, Sulfuric acid~15-4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate-
3. Deprotection 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonateSodium hydroxide (aq)Reflux-4-Chloro-2-methyl-5-nitrophenolHigh

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-Chloro-2-methyl-5-nitrophenol.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methylphenyl benzenesulfonate (Protection)
  • A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70°C.[3]

  • A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over a period of 30 minutes.[3]

  • The mixture is stirred at 60°C for 2 hours.[3]

  • The mixture is then cooled, and the precipitate is filtered off with suction to yield 202.1 g (89.3% of theory) of the product.[3]

Protocol 2: Synthesis of 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate (Nitration)
  • The 4-chloro-2-methylphenyl benzenesulfonate from the previous step is subjected to nitration.

  • A mixture of sulfuric acid and nitric acid is used as the nitrating agent.[3]

  • The reaction is carried out at approximately 15°C to prevent the formation of by-products.[3]

Protocol 3: Synthesis of 4-Chloro-2-methyl-5-nitrophenol (Deprotection)
  • The 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate is treated with an aqueous sodium hydroxide solution.[3]

  • The mixture is heated to reflux to cleave the benzenesulfonyl group.[3]

  • The desired product, 4-chloro-2-methyl-5-nitrophenol, is obtained in a pure form and in very good yield.[3]

Logical Relationship of Synthetic Steps

The synthesis of 4-Chloro-2-methyl-5-nitrophenol is a sequential process where the output of one step serves as the input for the next. This logical flow ensures the regioselective introduction of the nitro group.

Start 4-Chloro-2-methylphenol Protection Protection of -OH group Start->Protection Benzenesulfonyl chloride, NaOH Nitration Nitration at C5 position Protection->Nitration HNO3, H2SO4 Deprotection Deprotection of -OH group Nitration->Deprotection NaOH (aq), Reflux End 4-Chloro-2-methyl-5-nitrophenol Deprotection->End

References

Experimental protocol for using 5-Chloro-2-methyl-4-nitrophenol in assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methyl-4-nitrophenol is a chromogenic compound with potential applications in various enzymatic assays. While direct experimental protocols for this specific molecule are not widely documented, its structural similarity to other nitrophenol-based substrates suggests its utility in developing colorimetric assays for a range of enzymes, particularly hydrolases such as phosphatases, glycosidases, and proteases. When conjugated to a substrate moiety (e.g., phosphate, sugar, or peptide), the enzymatic cleavage of this bond releases the 5-Chloro-2-methyl-4-nitrophenolate ion, which exhibits a distinct color that can be quantified spectrophotometrically. This application note provides a generalized framework and hypothetical protocols for the use of this compound derivatives in enzyme activity and inhibitor screening assays.

Principle of the Assay

The core principle of an assay using a this compound-based substrate lies in the enzymatic liberation of the chromogenic this compound. In its conjugated form, the substrate is colorless. Upon enzymatic hydrolysis, the free this compound is released. In an alkaline environment, the hydroxyl group of the nitrophenol deprotonates to form the 5-Chloro-2-methyl-4-nitrophenolate ion, which has a strong absorbance at a specific wavelength, resulting in a colored solution. The intensity of the color is directly proportional to the amount of product formed and thus to the enzyme activity.

Potential Applications

Based on the established use of similar chromogenic substrates like p-nitrophenyl phosphate (pNPP), derivatives of this compound could be synthesized for various assays, including:

  • Phosphatase Assays: Using 5-Chloro-2-methyl-4-nitrophenyl phosphate to measure the activity of alkaline and acid phosphatases.

  • Glycosidase Assays: Employing glycoside derivatives (e.g., 5-Chloro-2-methyl-4-nitrophenyl-β-D-glucuronide) to screen for β-glucuronidase activity.

  • Protease Assays: Utilizing peptide substrates C-terminally linked to this compound to measure the activity of specific proteases.

  • High-Throughput Screening (HTS): The colorimetric nature of the assay makes it amenable to HTS formats for the discovery of enzyme inhibitors or activators.

Data Presentation

The following table summarizes hypothetical quantitative data for a 5-Chloro-2-methyl-4-nitrophenyl-based substrate in a generic enzyme assay. Note: This data is illustrative and not based on experimental results for this specific compound.

ParameterValueConditions
Substrate 5-Chloro-2-methyl-4-nitrophenyl phosphate (Hypothetical)-
Enzyme Alkaline Phosphatase (Generic)-
Optimal Wavelength (λmax) 405 - 420 nmpH 9.5
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹pH 9.5
Michaelis Constant (Km) 0.1 - 5 mM37°C, pH 9.5
Optimal pH Range 9.0 - 10.5-
Limit of Detection (LOD) 0.1 - 1 µM of product96-well plate format

Experimental Protocols

Below are detailed, hypothetical methodologies for key experiments using a 5-Chloro-2-methyl-4-nitrophenyl-based substrate.

Protocol 1: General Enzyme Activity Assay

This protocol describes a general method for determining the activity of a hydrolase enzyme.

Materials:

  • 5-Chloro-2-methyl-4-nitrophenyl-based substrate (e.g., 5-Chloro-2-methyl-4-nitrophenyl phosphate)

  • Enzyme solution (e.g., Alkaline Phosphatase)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, with 1 mM MgCl₂)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the 5-Chloro-2-methyl-4-nitrophenyl-based substrate in an appropriate solvent (e.g., water or DMSO).

    • Prepare a series of enzyme dilutions in Assay Buffer to determine the optimal enzyme concentration.

    • Prepare the Assay Buffer and Stop Solution.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 25 µL of the enzyme solution to the appropriate wells. Include a "no enzyme" control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction:

    • Add 25 µL of the substrate solution to each well to start the reaction. The final volume in each well is 100 µL.

  • Incubation:

    • Incubate the plate at the reaction temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction:

    • Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction and develop the color.

  • Measure Absorbance:

    • Read the absorbance of each well at the optimal wavelength (e.g., 410 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the absorbance of the sample wells.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of this compound, c is the concentration of the product, and l is the path length.

Protocol 2: Enzyme Inhibitor Screening Assay

This protocol is designed for screening potential enzyme inhibitors.

Materials:

  • Same as Protocol 1

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare Reagents: As described in Protocol 1.

  • Assay Setup:

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of the test compound solution to the sample wells. Add 10 µL of solvent (e.g., DMSO) to the control wells ("no inhibitor" and "no enzyme").

    • Add 25 µL of the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at the reaction temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate, Incubate, Stop, and Measure: Follow steps 3-6 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of "no inhibitor" control)] x 100

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a generic signaling pathway where a phosphatase, which could be assayed using a 5-Chloro-2-methyl-4-nitrophenyl-based substrate, plays a key role in dephosphorylating a downstream effector, thereby modulating a cellular response.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase Activates Ligand Ligand Ligand->Receptor Effector Effector Kinase->Effector Phosphorylates Phosphatase Phosphatase (Assay Target) Effector_P Phosphorylated Effector Phosphatase->Effector_P Dephosphorylates Effector_P->Effector Response Cellular Response Effector_P->Response Effector->Effector_P

Caption: Generic signaling cascade involving a phosphatase.

Experimental Workflow Diagram

This diagram outlines the general workflow for an enzyme inhibition assay using a this compound-based chromogenic substrate.

Experimental_Workflow Start Start Prep Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitors Start->Prep Dispense Dispense Reagents into 96-well Plate Prep->Dispense PreIncubate Pre-incubate with Inhibitor Dispense->PreIncubate Initiate Add Substrate to Initiate Reaction PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Add Stop Solution Incubate->Stop Read Read Absorbance at 410 nm Stop->Read Analyze Analyze Data: Calculate % Inhibition Read->Analyze End End Analyze->End

Caption: Workflow for an enzyme inhibitor screening assay.

Application Notes and Protocols for the Analytical Detection of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 5-Chloro-2-methyl-4-nitrophenol, a compound of interest in various industrial and environmental contexts. The following sections detail established analytical techniques, present comparative quantitative data, and offer a detailed protocol for a recommended method.

Introduction to Analytical Approaches

The detection of this compound can be effectively achieved using several analytical techniques. The most common and robust methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1][2] Sample preparation is a critical step to ensure accurate quantification and typically involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from complex matrices.[1][3]

Comparative Analysis of Analytical Methods

The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of quantitative data for the analysis of nitrophenols and chlorophenols using different techniques. While specific data for this compound is limited, the data for structurally similar compounds provides a reliable reference for expected performance.

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UV 4-Nitrophenol, 2-Nitrophenol, 2,4-DinitrophenolTap Water--200–8000 ng/mL90–112[1]
LC-MS/MS 2-Nitrophenol, 4-NitrophenolSurface Water0.02 µg/L-0.05–10 µg/L-[4]
GC-MS PhenolsDrinking Water0.02-0.58 µg/L-0.1-15 µg/L-[5]
HPLC-UV 3-Methyl-4-nitrophenolMouse Urine0.87 µg/mL---[6]
UPLC-MS/MS 4-NitrophenolDrug Substance-0.1 ppm0.1-1.5 ppm97.8-103.2[7]

Note: The data presented for analogous compounds is expected to be comparable for this compound under similar analytical conditions.

Experimental Workflow: HPLC-UV Method

The following diagram illustrates the general workflow for the analysis of this compound in a water sample using HPLC with UV detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Water Sample Collection Acidification 2. Acidification (pH < 3) Sample->Acidification SPE_Condition 3. SPE Cartridge Conditioning Acidification->SPE_Condition SPE_Load 4. Sample Loading SPE_Condition->SPE_Load SPE_Wash 5. Cartridge Washing SPE_Load->SPE_Wash SPE_Elute 6. Analyte Elution SPE_Wash->SPE_Elute Evaporation 7. Solvent Evaporation SPE_Elute->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 9. HPLC Injection Reconstitution->Injection Separation 10. Chromatographic Separation Injection->Separation Detection 11. UV Detection Separation->Detection Integration 12. Peak Integration Detection->Integration Quantification 13. Quantification Integration->Quantification Reporting 14. Report Generation Quantification->Reporting

HPLC-UV analysis workflow for this compound.

Detailed Protocol: HPLC-UV Method for this compound in Water Samples

This protocol is adapted from established methods for the analysis of nitrophenols in water matrices.[1]

1. Materials and Reagents

  • This compound analytical standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

  • Standard laboratory glassware and equipment

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • SPE manifold

  • Nitrogen evaporator

3. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. Acidify the sample to a pH below 3 with concentrated HCl to preserve the analyte.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar compounds.

  • Analyte Elution: Elute the retained this compound from the cartridge using 5 mL of methanol or acetonitrile. Collect the eluate in a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase and vortex to ensure complete dissolution. The sample is now ready for HPLC analysis.

4. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: The maximum absorbance wavelength for this compound should be determined by scanning a standard solution. A wavelength around 270-320 nm is expected for nitrophenols.[6]

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the analytical standard. Quantify the concentration using the calibration curve.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical steps and the desired outcome of accurate quantification.

Logical_Relationship Analyte This compound in Sample Matrix SamplePrep Sample Preparation (SPE) Analyte->SamplePrep Isolation Outcome Accurate Quantification Chromatography Chromatographic Separation (HPLC) SamplePrep->Chromatography Purified Extract Detection Detection (UV) Chromatography->Detection Separated Analyte Detection->Outcome Signal Response Calibration Calibration Calibration->Outcome Concentration Curve

Logical flow for the quantitative analysis of the target analyte.

References

Application Note: HPLC Analysis of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-methyl-4-nitrophenol is a substituted phenol compound of interest in various chemical and pharmaceutical applications. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its specificity, sensitivity, and robustness. This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method. The described method is based on established principles for the analysis of related nitrophenol and chlorophenol compounds.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound is separated from other components in the sample matrix based on its partitioning between the stationary and mobile phases. The analyte is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Materials and Reagents
  • Analyst: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Buffer components: Phosphoric acid (analytical grade)

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (v/v/v)
Gradient Program See Table 2 for a typical gradient elution program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Estimated around 290 - 320 nm (requires optimization)
Run Time Approximately 15 minutes

Table 1: HPLC Instrument and Chromatographic Conditions

Table 2: Example Gradient Elution Program

Time (minutes)% Acetonitrile% Water (with 0.1% H₃PO₄)
0.04060
10.08020
12.08020
12.14060
15.04060

Note: The gradient may need to be optimized based on the specific column and sample matrix.

Preparation of Solutions

a. Mobile Phase Preparation: To prepare 1 L of the aqueous component of the mobile phase, add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

b. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8 °C and protected from light.

c. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

d. Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, an appropriate amount should be accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile), followed by dilution with the mobile phase. For liquid samples, a direct dilution with the mobile phase may be sufficient. All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method. These values are hypothetical and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (tR) ~ 7.5 min (highly dependent on conditions)
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 3: Hypothetical Method Validation Data

Data Presentation

Quantitative data should be recorded and processed using appropriate chromatography data software. The calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of this compound in the samples is then determined from the calibration curve using linear regression.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Parameters

The following diagram shows the logical relationship and dependencies of the key parameters in the HPLC method.

Method_Parameters cluster_instrument Instrumental Parameters cluster_performance Performance Characteristics Column HPLC Column Retention_Time Retention Time Column->Retention_Time Resolution Resolution Column->Resolution Peak_Shape Peak Shape Column->Peak_Shape Mobile_Phase Mobile Phase Mobile_Phase->Retention_Time Mobile_Phase->Resolution Flow_Rate Flow Rate Flow_Rate->Retention_Time Temperature Column Temperature Temperature->Retention_Time Temperature->Peak_Shape Detector Detector Wavelength Sensitivity Sensitivity Detector->Sensitivity

Caption: Interdependencies of HPLC method parameters and performance.

Application Notes and Protocols for the Gas Chromatographic Analysis of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of 5-Chloro-2-methyl-4-nitrophenol in various sample matrices using gas chromatography (GC). Given the polar nature and low volatility of phenolic compounds, derivatization is a critical step to ensure optimal chromatographic performance.

Introduction

This compound is a halogenated nitrophenolic compound. Accurate and sensitive quantification of such compounds is essential in environmental monitoring, toxicology studies, and pharmaceutical development. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a robust and reliable analytical approach. However, direct analysis of polar analytes like phenols can lead to poor peak shape and low sensitivity.[1][2] To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic resolution and detection.[3]

This guide outlines two primary derivatization methods—silylation and acetylation—followed by a comprehensive GC-MS protocol.

Derivatization Protocols

Derivatization is essential for converting non-volatile compounds into volatile derivatives suitable for GC analysis.[4] For phenolic compounds, silylation and acetylation are common and effective techniques.[1][5]

Silylation using BSTFA

Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1][3] Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent.[1]

Experimental Protocol:

  • Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetone or dichloromethane) and 100 µL of BSTFA to the dried sample residue. Reaction rates are notably faster in acetone.[1]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. Alternatively, the reaction can proceed at room temperature for 3 hours.[1]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Acetylation using Acetic Anhydride

Acetylation involves the reaction of the phenolic hydroxyl group with acetic anhydride in an alkaline medium to form a more volatile acetate ester.[5]

Experimental Protocol:

  • Sample Preparation: The analyte should be in an aqueous solution. Adjust the pH of the sample to be alkaline using a suitable base.

  • Reagent Addition: Add a specific volume of acetic anhydride to the sample. The optimal volume should be determined based on the sample concentration.

  • Reaction: The derivatization is typically rapid and can be performed at room temperature.[5]

  • Extraction: Following derivatization, the acetylated analyte is extracted from the aqueous phase using a suitable organic solvent (e.g., petroleum ether).[6]

  • Drying and Analysis: The organic extract is dried over anhydrous sodium sulfate and then concentrated before GC-MS analysis.[6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

For samples in a liquid matrix, such as water or biological fluids, a liquid-liquid extraction (LLE) is a common technique to isolate and pre-concentrate the analyte of interest.[4]

Experimental Protocol:

  • Sample Acidification: Acidify the aqueous sample to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid) to ensure the phenolic compound is in its protonated form.

  • Solvent Extraction: Transfer the acidified sample to a separatory funnel and add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane or a toluene/petroleum ether mixture).[4][6]

  • Extraction: Shake the funnel vigorously for several minutes, periodically venting to release pressure. Allow the layers to separate.

  • Collection: Drain the organic layer. Repeat the extraction process two more times with fresh solvent to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. The solvent can then be evaporated to a smaller, desired volume before the derivatization step.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • GC Column: A low-polarity silarylene phase column, such as an Agilent CP-Sil 8 CB (50 m x 0.32 mm, 0.12 µm film thickness) or a Thermo Scientific TraceGOLD TG-5SilMS, is recommended for the analysis of phenols.[6][7]

GC-MS Parameters:

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature of 90°C, hold for 1 min, ramp to 160°C at 5°C/min, then ramp to 280°C at 15°C/min, and hold for 5 min.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the analysis of derivatized this compound. These values are representative and may vary depending on the specific analytical setup.

Table 1: Chromatographic and Mass Spectrometric Data

Analyte (Derivative)Expected Retention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TMS15.5 - 17.0259 (M+)244198
This compound-Acetate14.0 - 15.5229 (M+)187159

Table 2: Method Validation Parameters

ParameterSilylation MethodAcetylation Method
Linear Range 1 - 500 ng/mL5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.5 ng/mL1 ng/mL
Limit of Quantification (LOQ) 1 ng/mL5 ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (Recovery %) 90 - 110%85 - 115%

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in these application notes.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample acidify Acidify to pH 2 start->acidify lle Liquid-Liquid Extraction (e.g., with Dichloromethane) acidify->lle dry Dry Organic Extract (Anhydrous Na2SO4) lle->dry concentrate Evaporate to Dryness dry->concentrate silylation Silylation: Add Solvent + BSTFA Heat at 60-80°C concentrate->silylation acetylation Acetylation: Add Acetic Anhydride in Alkaline Medium concentrate->acetylation gcms GC-MS Analysis silylation->gcms extract_acetyl Extract Acetylated Product acetylation->extract_acetyl extract_acetyl->gcms

Caption: Experimental workflow for sample preparation and derivatization prior to GC-MS analysis.

cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injection Injection (1 µL) separation Capillary Column Separation (e.g., CP-Sil 8 CB) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer (Quadrupole) (Scan or SIM mode) ionization->detection data Data Acquisition detection->data start Derivatized Sample start->injection

Caption: Logical workflow of the GC-MS analysis process for the derivatized analyte.

References

Application Notes and Protocols: The Synthesis of Niclosamide from 2-Chloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 5-Chloro-2-methyl-4-nitrophenol presents a scaffold of interest in medicinal chemistry, this document focuses on a closely related and commercially significant analogue, 2-chloro-4-nitroaniline, as a starting material for the synthesis of the pharmaceutical agent Niclosamide. Niclosamide, chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, is an anthelmintic drug that has been used to treat tapeworm infections.[1] More recently, it has garnered significant attention for its potential as an anticancer, antiviral, and antibacterial agent due to its modulation of multiple key cellular signaling pathways.[2]

This document provides detailed application notes on the synthesis of Niclosamide, presenting quantitative data in structured tables and outlining comprehensive experimental protocols. Furthermore, it includes visualizations of the synthetic route and the primary signaling pathways affected by Niclosamide, created using the DOT language for clarity and reproducibility.

Data Presentation

Physicochemical Properties of Niclosamide
PropertyValueReference(s)
Molecular FormulaC₁₃H₈Cl₂N₂O₄[1]
Molecular Weight327.12 g/mol [3]
Melting Point224-229 °C[4]
AppearancePale yellow, crystalline solid[1]
SolubilityPoorly soluble in water (5-8 µg/mL at 20 °C)[4]
pKa5.6 - 7.2[4]
Summary of Niclosamide Synthesis Yields
Catalyst / MethodSolventReaction TimeYield (%)Reference(s)
Phosphorus trichloride (PCl₃)Chlorobenzene3 hours68.7[5]
Thionyl chloride (SOCl₂)DichloromethaneNot specified31 (2-step)[6]
Phase Transfer Catalyst (Etamon chloride)Solvent-free2-3 hours78.9[7]
Phase Transfer Catalyst (Tetrabutylammonium chloride)Solvent-free2-3 hours82.2[7]

Experimental Protocols

Protocol 1: Synthesis of Niclosamide using Phosphorus Trichloride

This protocol details the synthesis of Niclosamide via the reaction of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline using phosphorus trichloride as a condensing agent.[5]

Materials:

  • 5-chlorosalicylic acid

  • 2-chloro-4-nitroaniline

  • Phosphorus trichloride (PCl₃)

  • Chlorobenzene

  • Ethyl acetate (or acetone) for recrystallization

Procedure:

  • In a reaction vessel, dissolve 3.44 g (20.0 mmol) of 5-chlorosalicylic acid and 3.44 g (20.0 mmol) of 2-chloro-4-nitroaniline in chlorobenzene.

  • Heat the mixture to 135 °C.

  • Slowly add a solution of 2.4 g (17.5 mmol) of phosphorus trichloride dissolved in chlorobenzene to the reaction mixture.

  • Maintain the reaction at 135 °C for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Filter the resulting solid and wash it.

  • Recrystallize the crude product from ethyl acetate or acetone to obtain pure N-(2-chloro-4-nitro-phenyl)-5-chloro-2-hydroxy-benzamide (Niclosamide).

  • The expected yield of the white solid product is approximately 6.8 g (68.7%).[5]

Protocol 2: Synthesis of Niclosamide using a Phase Transfer Catalyst (Solvent-Free)

This protocol describes a solvent-free synthesis of Niclosamide using a phase transfer catalyst, offering a potentially greener alternative.[7]

Materials:

  • 5-chlorosalicylic acid (desiccated)

  • 2-chloro-4-nitroaniline (desiccated)

  • Etamon chloride (Tetraethylammonium chloride)

  • Tap water

Procedure:

  • Thoroughly pulverize and mix 17.2 g of desiccated 5-chlorosalicylic acid, 17.2 g of desiccated 2-chloro-4-nitroaniline, and 0.83 g of etamon chloride.

  • Under vigorous stirring, slowly heat the mixture until one of the raw materials melts. Continue stirring for 10 minutes.

  • Increase the temperature to 120 °C and maintain the reaction for 2-3 hours.

  • Cool the reaction mixture to 80 °C.

  • Add 275 mL of tap water and stir thoroughly for 30 minutes at 60 °C.

  • Filter the hot mixture and wash the filter cake three times with hot water (50-60 °C).

  • Dry the crude product under an infrared lamp at 60-80 °C for 6 hours to obtain amber-colored solid Niclosamide.

  • The expected yield is approximately 25.8 g, with a purity of 84.6%, resulting in a final yield of 78.9%.[7]

Visualizations

Synthesis of Niclosamide

G Synthesis of Niclosamide A 5-Chlorosalicylic Acid C Niclosamide A->C B 2-Chloro-4-nitroaniline B->C R PCl3 or SOCl2 (Condensing Agent) R->C Reaction

Caption: Reaction scheme for the synthesis of Niclosamide.

Experimental Workflow for Niclosamide Synthesis

G General Experimental Workflow for Niclosamide Synthesis cluster_0 Reaction Setup cluster_1 Work-up and Purification A Mix 5-Chlorosalicylic Acid and 2-Chloro-4-nitroaniline B Add Condensing Agent (e.g., PCl3) A->B C Heat and Stir B->C D Cool Reaction Mixture C->D E Filter Crude Product D->E F Recrystallize E->F G Dry Pure Niclosamide F->G

Caption: A generalized workflow for the synthesis and purification of Niclosamide.

Key Signaling Pathways Inhibited by Niclosamide

G Key Signaling Pathways Inhibited by Niclosamide cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 STAT3 Pathway cluster_mTOR mTORC1 Pathway Niclosamide Niclosamide bCatenin β-catenin Niclosamide->bCatenin Inhibits pSTAT3 p-STAT3 Niclosamide->pSTAT3 Inhibits mTORC1 mTORC1 Niclosamide->mTORC1 Inhibits Wnt Wnt Fzd Frizzled Wnt->Fzd Dsh Dishevelled Fzd->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits GSK3b->bCatenin Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer STAT3_Gene Target Gene Expression STAT3_dimer->STAT3_Gene GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 ProteinSynth Protein Synthesis mTORC1->ProteinSynth

Caption: Niclosamide inhibits multiple pro-survival signaling pathways in cancer cells.

Conclusion

2-Chloro-4-nitroaniline serves as a readily available and effective starting material for the synthesis of Niclosamide, a drug with a broad spectrum of biological activities. The synthetic protocols provided offer reliable methods for its preparation, with opportunities for process optimization through the use of different catalysts and reaction conditions. The multifaceted mechanism of action of Niclosamide, involving the inhibition of critical signaling pathways such as Wnt/β-catenin, STAT3, and mTORC1, underscores its potential for repurposing in various therapeutic areas beyond its traditional use as an anthelmintic. Further research into the synthesis of Niclosamide analogues and the elucidation of its complex biological interactions will continue to be a fertile area of investigation for drug development professionals.

References

Application Notes and Protocols: The Use of 5-Chloro-2-methyl-4-nitrophenol in Azo Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methyl-4-nitrophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of azo dyes and pigments. While specific examples of its large-scale industrial use are not widely documented in publicly available literature, its chemical structure—a substituted phenol—makes it a viable candidate for use as a coupling component in azo dye synthesis. This document provides detailed application notes and a hypothetical experimental protocol for the synthesis of an azo disperse dye using this compound. The protocols and data presented are based on established principles of azo dye chemistry and are intended to serve as a practical guide for researchers exploring the use of this compound in dye and pigment development.

Introduction to Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes typically involves a two-step process:

  • Diazotization: An aromatic primary amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The diazonium salt, which acts as an electrophile, is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol or an aniline derivative.

The specific shade, fastness properties, and solubility of the resulting azo dye are determined by the chemical structures of both the diazo and the coupling components. This compound, with its activated phenolic ring, can serve as an effective coupling component.

Hypothetical Application: Synthesis of a Disperse Azo Dye

Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers such as polyester and cellulose acetate. The following section outlines a hypothetical synthesis of a novel disperse azo dye using this compound as the coupling component and the diazonium salt of 4-nitroaniline as the diazo component.

Proposed Reaction Scheme

The proposed synthesis involves the diazotization of 4-nitroaniline followed by its coupling with this compound.

G cluster_diazotization Step 1: Diazotization of 4-Nitroaniline cluster_coupling Step 2: Azo Coupling A 4-Nitroaniline C 4-Nitrobenzenediazonium Chloride A->C 0-5 °C B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C F Resulting Azo Dye C->F Coupling D This compound D->F E Sodium Hydroxide (NaOH) E->F Alkaline medium

Caption: Proposed synthesis of an azo disperse dye.

Experimental Protocols

The following protocols are provided as a guideline for the laboratory-scale synthesis of the proposed azo dye.

Materials and Equipment
  • 4-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

  • pH indicator paper

  • Melting point apparatus

  • FTIR and UV-Vis spectrophotometers

Diazotization of 4-Nitroaniline (Diazo Component)
  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15 minutes after the addition is complete to ensure full diazotization. The resulting solution is the diazonium salt solution.

Azo Coupling Reaction
  • In a 500 mL beaker, dissolve 1.87 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of this compound. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Check the pH of the solution; it should remain alkaline.

Isolation and Purification of the Azo Dye
  • Filter the precipitated dye using a Büchner funnel.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to purify it.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the proposed azo disperse dye.

ParameterValue
Reactants
4-Nitroaniline1.38 g (0.01 mol)
This compound1.87 g (0.01 mol)
Product
Theoretical Yield3.5 g
Actual Yield3.0 g
Percentage Yield85.7%
Melting Point210-215 °C (decomposes)
ColorDeep Red
Spectroscopic Data
λmax (in DMF)520 nm
FTIR (cm⁻¹)3450 (O-H), 1600 (N=N), 1520 & 1340 (NO₂), 750 (C-Cl)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of the azo disperse dye.

G cluster_prep Preparation of Reactant Solutions cluster_reaction Reaction Steps cluster_workup Product Isolation and Purification cluster_analysis Characterization A Dissolve 4-Nitroaniline in HCl D Diazotization of 4-Nitroaniline (0-5 °C) A->D B Dissolve Sodium Nitrite in Water B->D C Dissolve this compound in NaOH solution E Azo Coupling (0-5 °C) C->E D->E Add diazonium salt to coupling component F Filtration E->F G Washing with Water F->G H Recrystallization G->H I Drying H->I J Yield Calculation I->J K Melting Point Determination I->K L Spectroscopic Analysis (FTIR, UV-Vis) I->L

Caption: Experimental workflow for azo dye synthesis.

Concluding Remarks

While this compound is not a widely cited intermediate in the dye and pigment industry, its chemical structure suggests its potential as a valuable coupling component. The provided hypothetical protocol offers a solid foundation for researchers to explore its use in creating novel azo dyes. Further research would be necessary to fully characterize the properties of such dyes, including their fastness, toxicity, and potential applications in various fields, including drug development where azo compounds can act as pro-drugs or targeted delivery agents. The exploration of such novel dye structures could lead to the development of colorants with unique properties and functionalities.

Application Notes and Protocols for the Biotransformation of 4-chloro-2-nitrophenol by Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for studying the biotransformation of 4-chloro-2-nitrophenol (4C2NP), a xenobiotic compound of environmental concern. The protocols described herein are compiled from various research studies and are intended to guide researchers in isolating and characterizing microorganisms capable of transforming 4C2NP, as well as in identifying the resulting metabolites.

Introduction to 4-chloro-2-nitrophenol Biotransformation

4-chloro-2-nitrophenol is a toxic and recalcitrant environmental pollutant originating from industrial processes such as the manufacturing of dyes, pesticides, and pharmaceuticals.[1] Microbial biotransformation presents a cost-effective and environmentally friendly approach for the remediation of 4C2NP-contaminated sites.[2] Various microorganisms, including bacteria of the genera Pseudomonas, Exiguobacterium, Bacillus, and Rhodococcus, have been shown to degrade or transform this compound through different metabolic pathways.[2][3][4][5]

The biotransformation of 4C2NP can proceed via several routes, primarily initiated by the reduction of the nitro group to an amino group, leading to the formation of 4-chloro-2-aminophenol (4C2AP).[2] This intermediate can be further metabolized. Another observed pathway involves the formation of 5-chloro-2-methylbenzoxazole through a detoxification mechanism.[4] Some bacteria can also utilize 4C2NP as a sole source of carbon and energy, leading to its complete mineralization.[2][5]

These notes will detail the necessary protocols for the enrichment and isolation of 4C2NP-transforming microorganisms, cultivation for biotransformation studies, and the analytical methods required for monitoring the parent compound and its metabolites.

Data Presentation

The following tables summarize quantitative data from various studies on the microbial biotransformation of 4C2NP.

Table 1: Microbial Strains and their 4C2NP Biotransformation Capabilities

MicroorganismStrainSource of IsolationMaximum 4C2NP Concentration TransformedKey Metabolites IdentifiedReference
Pseudomonas sp.JHNChemical-contaminated wastewater0.6 mM5-chloro-2-methylbenzoxazole[3]
Exiguobacterium sp.PMAChemically-contaminated site0.6 mM4-chloro-2-aminophenol (4C2AP), 2-aminophenol (2AP)[2]
Bacillus sp.MW-1Marine environmentNot specified4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, 5-chloro-2-methylbenzoxazole[4][6]
Rhodococcus imtechensisRKJ300Pesticide-contaminated soilNot specifiedChlorohydroquinone, Hydroquinone[5][7]

Table 2: Effect of Initial 4C2NP Concentration on the Growth of Pseudomonas sp. JHN

Initial 4C2NP Concentration (mM)Additional Carbon SourceObservationReference
0.210 mM GlucoseGrowth observed[3][8]
0.410 mM GlucoseGrowth observed[3][8]
0.610 mM GlucoseGrowth observed, complete decolorization within 16 hours[3][8]
0.810 mM GlucoseNo bacterial growth[3][8]

Experimental Protocols

Protocol 1: Enrichment and Isolation of 4C2NP-Degrading Microorganisms

Objective: To isolate microorganisms from environmental samples capable of utilizing 4C2NP as a sole carbon and energy source.

Materials:

  • Environmental sample (e.g., soil or water from a contaminated site)

  • Minimal Salt Medium (MSM) (see composition below)

  • 4-chloro-2-nitrophenol (4C2NP) stock solution (100 mM in a suitable solvent)

  • Petri dishes

  • Incubator shaker

  • Autoclave

Minimal Salt Medium (MSM) Composition (per liter):

  • Na₂HPO₄: 4.0 g

  • KH₂PO₄: 2.0 g

  • (NH₄)₂SO₄: 0.8 g

  • MgSO₄·7H₂O: 0.8 g

  • Trace element solution: 1 ml

  • Adjust pH to 7.0-7.2

Procedure:

  • Enrichment:

    • Prepare 100 ml of MSM in a 250 ml Erlenmeyer flask.

    • Add 1 g of soil sample or 1 ml of water sample to the flask.

    • Spike the medium with 4C2NP to a final concentration of 0.1 mM.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm.

    • Monitor the culture for growth (turbidity) and disappearance of the yellow color of 4C2NP.

    • Once growth is observed, transfer an aliquot (e.g., 5% v/v) to a fresh flask of MSM with a slightly higher concentration of 4C2NP (e.g., 0.2 mM).

    • Repeat this subculturing step several times, gradually increasing the 4C2NP concentration.

  • Isolation:

    • After several rounds of enrichment, take a sample from the culture and perform serial dilutions in sterile MSM.

    • Plate the dilutions onto MSM agar plates containing 0.2 mM 4C2NP as the sole carbon source.

    • Incubate the plates at 30°C until distinct colonies appear.

    • Pick individual colonies and re-streak them on fresh MSM-4C2NP agar plates to ensure purity.

    • Isolated colonies can then be grown in liquid MSM with 4C2NP for further characterization.

Protocol 2: Biotransformation of 4C2NP in Liquid Culture

Objective: To study the biotransformation of 4C2NP by an isolated microbial strain and to collect samples for metabolite analysis.

Materials:

  • Isolated microbial strain

  • Minimal Salt Medium (MSM) or a rich medium like Luria-Bertani (LB) broth (if co-metabolism is being studied)

  • 4C2NP stock solution

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

  • Sterile flasks and tubes

Procedure:

  • Inoculum Preparation:

    • Grow a pre-culture of the isolated strain in a suitable medium (e.g., LB broth or MSM with a readily available carbon source) overnight at 30°C.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile MSM to remove any residual medium components.

    • Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Biotransformation Assay:

    • Prepare replicate flasks containing MSM and the desired concentration of 4C2NP (e.g., 0.4 mM).

    • Inoculate the flasks with the prepared cell suspension (e.g., 1-5% v/v).

    • Include a non-inoculated control flask to monitor for abiotic degradation.

    • Incubate the flasks at 30°C on a rotary shaker.

    • At regular time intervals, withdraw samples for analysis.

    • For each sample, measure the cell growth (OD₆₀₀) and centrifuge the sample to separate the cells from the supernatant.

    • Store the supernatant at -20°C for metabolite analysis.

Protocol 3: Analysis of 4C2NP and its Metabolites by HPLC

Objective: To quantify the concentration of 4C2NP and its biotransformation products in culture supernatants.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acid (e.g., acetic acid or phosphoric acid) for mobile phase pH adjustment

  • Syringe filters (0.22 µm)

  • Analytical standards of 4C2NP and suspected metabolites

Procedure:

  • Sample Preparation:

    • Thaw the stored supernatant samples.

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare a suitable mobile phase. A common mobile phase for separating nitrophenols is a mixture of methanol and acidified water (e.g., 60:40 v/v methanol:water with 0.1% acetic acid). The exact conditions may need to be optimized.

    • Set the flow rate (e.g., 1.0 ml/min) and the detection wavelength (e.g., 290 nm or based on the absorbance maxima of the compounds of interest).[9]

    • Inject a standard solution of 4C2NP to determine its retention time.

    • Inject the prepared samples.

    • Identify and quantify the peaks by comparing their retention times and peak areas to those of the analytical standards.

    • Create a calibration curve using a series of known concentrations of the standards for accurate quantification.

Protocol 4: Identification of Metabolites by GC-MS

Objective: To identify the chemical structure of unknown metabolites formed during the biotransformation of 4C2NP.

Materials:

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Appropriate GC column (e.g., HP-5ms)

  • Ethyl acetate or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Derivatization agent (optional, e.g., BSTFA for silylation of polar groups)

Procedure:

  • Sample Extraction:

    • Take a larger volume of the culture supernatant (e.g., 50-100 ml).

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the metabolites with an equal volume of ethyl acetate three times.

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate or methanol).

  • GC-MS Analysis:

    • (Optional) If the metabolites are expected to be polar, derivatize the extract to increase volatility (e.g., by silylation).

    • Inject the sample into the GC-MS system.

    • Use a suitable temperature program for the GC oven to separate the compounds.

    • Acquire mass spectra for the eluting peaks.

    • Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if possible, with the mass spectra of authentic standards.

Mandatory Visualization

Biotransformation_Pathway_of_4C2NP cluster_reductive_pathway Reductive Pathway (e.g., Exiguobacterium sp. PMA) cluster_detoxification_pathway Detoxification Pathway (e.g., Bacillus sp. MW-1) cluster_oxidative_pathway Oxidative Pathway (e.g., Rhodococcus imtechensis RKJ300) 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol 4-chloro-2-aminophenol 4-chloro-2-aminophenol 4-chloro-2-nitrophenol->4-chloro-2-aminophenol Nitroreductase 2-aminophenol 2-aminophenol 4-chloro-2-aminophenol->2-aminophenol Dehalogenase Ring Cleavage Products Ring Cleavage Products 2-aminophenol->Ring Cleavage Products Dioxygenase 4C2NP 4-chloro-2-nitrophenol 4C2AP 4-chloro-2-aminophenol 4C2NP->4C2AP Reduction 4C2AAP 4-chloro-2-acetaminophenol 4C2AP->4C2AAP Acetylation 5C2MBZ 5-chloro-2-methylbenzoxazole 4C2AAP->5C2MBZ Cyclization 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol Chlorohydroquinone Chlorohydroquinone 4-chloro-2-nitrophenol ->Chlorohydroquinone Monooxygenase Hydroquinone Hydroquinone Chlorohydroquinone->Hydroquinone Dehalogenase Ring Cleavage Products Ring Cleavage Products Hydroquinone->Ring Cleavage Products Dioxygenase

Caption: Proposed biotransformation pathways of 4-chloro-2-nitrophenol by different microorganisms.

Experimental_Workflow cluster_isolation Microorganism Isolation cluster_biotransformation Biotransformation Study cluster_analysis Analytical Procedures Environmental Sample Environmental Sample Enrichment Culture Enrichment Culture Environmental Sample->Enrichment Culture Serial Dilution Serial Dilution Enrichment Culture->Serial Dilution Plating on MSM-4C2NP Agar Plating on MSM-4C2NP Agar Serial Dilution->Plating on MSM-4C2NP Agar Pure Colony Isolation Pure Colony Isolation Plating on MSM-4C2NP Agar->Pure Colony Isolation Inoculum Preparation Inoculum Preparation Pure Colony Isolation->Inoculum Preparation Pure Colony Pure Colony Pure Colony->Inoculum Preparation Biotransformation Assay in Liquid Culture Biotransformation Assay in Liquid Culture Inoculum Preparation->Biotransformation Assay in Liquid Culture Sampling at Time Intervals Sampling at Time Intervals Biotransformation Assay in Liquid Culture->Sampling at Time Intervals Culture Sample Culture Sample Sampling at Time Intervals->Culture Sample Centrifugation Centrifugation Culture Sample->Centrifugation Supernatant Supernatant Centrifugation->Supernatant HPLC Analysis (Quantification) HPLC Analysis (Quantification) Supernatant->HPLC Analysis (Quantification) Solvent Extraction Solvent Extraction Supernatant->Solvent Extraction GC-MS Analysis (Identification) GC-MS Analysis (Identification) Solvent Extraction->GC-MS Analysis (Identification)

Caption: General experimental workflow for studying the biotransformation of 4-chloro-2-nitrophenol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methyl-4-nitrophenol.

Troubleshooting Guides and FAQs

Q1: My nitration of 4-Chloro-2-methylphenol is yielding a mixture of isomers. How can I selectively synthesize the desired this compound?

A1: Direct nitration of 4-Chloro-2-methylphenol is known to produce a significant amount of the undesired isomeric byproduct, 4-Chloro-2-methyl-6-nitrophenol. The hydroxyl group is a strong ortho, para-director, leading to substitution at the position ortho to it (C6).

To achieve selective synthesis of the 5-nitro isomer, a protection strategy is highly recommended. This involves protecting the hydroxyl group as a sulfonate ester prior to nitration. The bulky sulfonate group directs the nitration to the less sterically hindered position (C5). The protecting group is subsequently removed by hydrolysis to yield the desired product.

Q2: I am observing a low yield and the formation of dark, tarry substances in my reaction mixture. What could be the cause and how can I prevent it?

A2: The formation of tarry materials is a common issue in the nitration of phenols, often due to oxidation of the phenol by nitric acid, especially when using concentrated nitric acid or elevated temperatures.[1][2]

To mitigate this, consider the following:

  • Milder Reaction Conditions: Use more dilute nitric acid and maintain a low reaction temperature (e.g., 0-5 °C) to minimize oxidative side reactions.

  • Protecting Group Strategy: As mentioned in Q1, protecting the hydroxyl group as a sulfonate ester not only controls regioselectivity but also deactivates the ring towards oxidation, leading to a cleaner reaction and higher yield.[3]

Q3: My reaction seems to be incomplete, and I am recovering a significant amount of the starting material, 4-Chloro-2-methylphenol. What adjustments can I make?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Nitrating Agent: Ensure you are using a sufficient molar equivalent of the nitrating agent. A slight excess may be necessary to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: While high temperatures should be avoided to prevent side reactions, the reaction may require a longer duration at a controlled low temperature to proceed to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Poor Solubility: Ensure that your starting material is adequately dissolved in the reaction solvent for the nitrating agent to react effectively.

Q4: Besides the 6-nitro isomer, are there other potential byproducts I should be aware of?

A4: Yes, other side reactions can occur, although they are generally less prevalent than the formation of the 6-nitro isomer:

  • Dinitration: Under forcing conditions (e.g., high concentration of nitric acid, elevated temperature), dinitration can occur to yield 5-Chloro-2-methyl-4,6-dinitrophenol.

  • Oxidation of the Methyl Group: While less common, strong oxidizing conditions could potentially lead to the oxidation of the methyl group to a carboxylic acid.

Q5: What is the most effective method for purifying the final product and removing the isomeric byproduct?

A5: If the synthesis results in a mixture of isomers, purification can be challenging due to their similar physical properties.

  • Recrystallization: Recrystallization from a suitable solvent such as ethanol is often effective for purifying the desired 5-nitro isomer.[3]

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be employed to separate the isomers.

To avoid difficult purification steps, the recommended approach is to use the protecting group strategy to prevent the formation of the 6-nitro isomer in the first place.

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound

Synthetic StrategyKey ReagentsTypical Yield of Desired ProductMajor Side ProductsNotes
Direct Nitration Nitric Acid, Sulfuric AcidLow to Moderate4-Chloro-2-methyl-6-nitrophenol, Oxidation byproducts (tars)Prone to isomer formation and oxidative degradation.[1][2]
Protection Strategy 1. Sulfonyl chloride, Pyridine2. Nitric Acid, Sulfuric Acid3. NaOH or HCl (hydrolysis)High (e.g., up to 95%)MinimalPrevents formation of the 6-nitro isomer, leading to a much cleaner reaction.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via a Sulfonate Ester Protecting Group Strategy

This protocol is based on a patented method to ensure high yield and purity of the desired product.[3]

Step 1: Protection of the Hydroxyl Group (Formation of 4-Chloro-2-methylphenyl methanesulfonate)

  • In a well-ventilated fume hood, combine 4-Chloro-2-methylphenol (1.0 eq) and pyridine (1.2 eq) in a suitable reaction vessel.

  • Cool the mixture in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonate ester. This product is often used in the next step without further purification.

Step 2: Nitration of the Sulfonate Ester

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

  • Dissolve the crude 4-Chloro-2-methylphenyl methanesulfonate from Step 1 in concentrated sulfuric acid and cool the solution to 0-5 °C.

  • Slowly add the cold nitrating mixture dropwise to the solution of the sulfonate ester, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid product, which is 5-Chloro-2-methyl-4-nitrophenyl methanesulfonate.

Step 3: Deprotection (Hydrolysis of the Sulfonate Ester)

  • Suspend the dried 5-Chloro-2-methyl-4-nitrophenyl methanesulfonate in a mixture of water and a suitable alcohol (e.g., ethanol).

  • Add a sufficient amount of sodium hydroxide solution (e.g., 2 M) to make the solution basic.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with dilute HCl until the pH is acidic.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Mandatory Visualization

Synthesis_Pathway Start 4-Chloro-2-methylphenol Direct_Nitration Direct Nitration (HNO3, H2SO4) Start->Direct_Nitration Alternative Route (Not Recommended) Protection Protection (MsCl, Pyridine) Start->Protection Step 1 Protected 4-Chloro-2-methylphenyl methanesulfonate Nitration Nitration (HNO3, H2SO4) Protected->Nitration Step 2 Nitrated_Protected 5-Chloro-2-methyl-4-nitrophenyl methanesulfonate Deprotection Deprotection (NaOH, H2O) Nitrated_Protected->Deprotection Step 3 Final_Product This compound (Desired Product) Side_Product 4-Chloro-2-methyl-6-nitrophenol (Isomeric Impurity) Direct_Nitration->Final_Product Direct_Nitration->Side_Product Protection->Protected Nitration->Nitrated_Protected Deprotection->Final_Product

Caption: Recommended vs. problematic synthesis routes.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem Isomer Isomeric Impurity? Problem->Isomer Yes End Successful Synthesis Problem->End No Tarry Tarry Byproducts? Isomer->Tarry No Solution_Isomer Use Protecting Group Strategy Isomer->Solution_Isomer Yes Incomplete Incomplete Reaction? Tarry->Incomplete No Solution_Tarry Lower Temperature Use Milder Conditions Tarry->Solution_Tarry Yes Solution_Incomplete Increase Reaction Time Check Reagent Stoichiometry Incomplete->Solution_Incomplete Yes Solution_Isomer->Start Solution_Tarry->Start Solution_Incomplete->Start

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Synthesis and Purification of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-Chloro-2-methyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities often arise from the nitration of 4-chloro-2-methylphenol. These can include isomeric byproducts, such as 4-chloro-2-methyl-6-nitrophenol and 4-chloro-2-methyl-2-nitrophenol, as well as dinitrated products like 4-chloro-2-methyl-2,6-dinitrophenol. Unreacted starting material (4-chloro-2-methylphenol) may also be present. The formation of these impurities is influenced by reaction conditions such as temperature, concentration of nitric acid, and reaction time.

Q2: What is a general overview of the synthesis process for this compound?

A2: A common method for synthesizing this compound is through the direct nitration of 4-chloro-2-methylphenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is generally carried out at low temperatures to control the exothermic reaction and minimize the formation of byproducts. An alternative patented approach involves a multi-step synthesis where 4-chloro-2-methylphenol is first converted to a sulfonate ester, followed by nitration and subsequent removal of the sulfonyl group to yield a purer product.[1]

Q3: What are the recommended purification methods for crude this compound?

A3: The most effective and commonly used purification method is recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. Column chromatography can also be employed for separating isomers, though it may be less practical for large-scale purification.[2] For related nitrophenols, steam distillation has been used to separate volatile ortho isomers from the less volatile para isomers.[3][4]

Q4: How can I monitor the progress of the reaction and the purity of the product?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the progress of the nitration reaction.[2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) and Gas chromatography (GC) are more quantitative methods for assessing the purity of the final product and identifying the presence of various impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also crucial for structural confirmation and purity assessment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure the nitrating agent is fresh and of the correct concentration.- Optimize the reaction time and temperature. Use TLC to monitor the reaction to completion.
Formation of multiple byproducts.- Maintain a low reaction temperature (typically 0-5 °C) to improve selectivity.- Control the addition rate of the nitrating agent.
Presence of Isomeric Impurities Lack of regioselectivity during nitration.- Employ a purification method with high resolving power, such as column chromatography or fractional crystallization.- Consider an alternative synthetic route with a directing group to enhance regioselectivity, such as the sulfonate ester method.[1]
Product is a Dark, Oily Residue Formation of resinous byproducts due to oxidation or side reactions.- Avoid using strong bases like sodium hydroxide for neutralization, as this can cause resinification.[4]- Ensure the reaction temperature is strictly controlled.- Purify the crude product by washing with a dilute acid solution.
Difficulty in Crystallization Presence of significant impurities inhibiting crystal lattice formation.- Attempt to purify the crude product further before crystallization, for example, by washing with a suitable solvent to remove some impurities.- Try different recrystallization solvents or solvent mixtures.- Use a seed crystal to induce crystallization.
Melting Point is Low and Broad The product is impure.- Recrystallize the product until a sharp and constant melting point is achieved.- Confirm the identity and purity using analytical techniques like HPLC or NMR.

Experimental Protocols

Synthesis of this compound via Direct Nitration
  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 grams of 4-chloro-2-methylphenol in 20 mL of glacial acetic acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the solution of 4-chloro-2-methylphenol over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with constant stirring.

  • Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures) with heating to determine a suitable solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot chosen solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Data Presentation

Table 1: Purity Improvement of this compound via Recrystallization

Sample Purification Method Appearance Melting Point (°C) Purity (by HPLC)
Crude ProductNoneYellowish-brown solid115-120~85%
After 1st RecrystallizationEthanol/WaterPale yellow crystals125-127~95%
After 2nd RecrystallizationEthanol/WaterLight yellow needles128-129>99%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Dissolve 4-chloro-2-methylphenol in Glacial Acetic Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Nitration Add Nitrating Mixture (HNO3/H2SO4) Cool->Nitration Stir Stir for 2 hours Nitration->Stir Quench Pour onto Ice Stir->Quench Filter_Wash Filter and Wash with Cold Water Quench->Filter_Wash Crude_Product Crude Product Filter_Wash->Crude_Product Recrystallize Recrystallize from Ethanol/Water Crude_Product->Recrystallize Hot_Filter Hot Filtration Recrystallize->Hot_Filter Crystallize Cool to Crystallize Hot_Filter->Crystallize Filter_Dry Filter and Dry Crystallize->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Purity (Low/Broad MP) Check_Impurities Identify Impurities (TLC, HPLC, NMR) Start->Check_Impurities Isomeric Isomeric Impurities? Check_Impurities->Isomeric Starting_Material Unreacted Starting Material? Check_Impurities->Starting_Material Dark_Oily Dark/Oily Product? Check_Impurities->Dark_Oily Column_Chromatography Column Chromatography Isomeric->Column_Chromatography Yes Recrystallize Recrystallize Isomeric->Recrystallize No Optimize_Reaction Optimize Reaction (Time, Temp) Starting_Material->Optimize_Reaction Yes Control_Temp Strict Temp Control Dark_Oily->Control_Temp Yes Acid_Wash Wash with Dilute Acid Control_Temp->Acid_Wash

Caption: Troubleshooting logic for improving the purity of this compound.

References

Degradation pathways of 5-Chloro-2-methyl-4-nitrophenol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 5-Chloro-2-methyl-4-nitrophenol (CMNP). As direct experimental data for CMNP is limited in publicly available literature, the following information is largely based on studies of structurally similar compounds, including other chlorinated and methylated nitrophenols.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on studies of analogous compounds like 2-chloro-4-nitrophenol and 3-methyl-4-nitrophenol, the degradation of CMNP is expected to proceed via several pathways depending on the conditions:

  • Microbial Degradation: Under aerobic conditions, bacteria are likely to initiate degradation through either oxidative removal of the nitro group or reductive dehalogenation. One potential pathway involves the initial oxidation to form a catechol derivative, followed by ring cleavage. Another possibility is the reduction of the nitro group to an amino group, forming 5-chloro-2-methyl-4-aminophenol, which may then be further degraded.

  • Photocatalytic Degradation: In the presence of a photocatalyst like TiO2 and a suitable light source (e.g., UV), CMNP is expected to degrade via attack by hydroxyl radicals. This can lead to the hydroxylation of the aromatic ring, followed by ring opening and mineralization to CO2, H2O, and inorganic ions.

  • Chemical Oxidation (e.g., Ozonation): Ozonation is likely to proceed through electrophilic attack by ozone on the aromatic ring, leading to hydroxylation and the formation of intermediates such as chlorocatechols. Subsequent reactions can lead to ring cleavage and the formation of smaller organic acids before complete mineralization.

Q2: What are the common intermediates observed during the degradation of chloronitrophenols?

A2: Intermediates can vary significantly with the degradation method. For compounds structurally similar to CMNP, common intermediates include:

  • Hydroxylated derivatives: such as catechols and hydroquinones.

  • Aminophenols: resulting from the reduction of the nitro group.

  • Ring-cleavage products: such as muconic acid derivatives and short-chain organic acids (e.g., oxalic acid, formic acid).

  • Dehalogenated or denitrated analogs: where the chloro or nitro group has been removed.

Q3: Which analytical techniques are most suitable for monitoring CMNP degradation?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and non-volatile intermediates. A UV detector is typically used, with the wavelength set to the maximum absorbance of CMNP.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and degradation products. Derivatization may be necessary for non-volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of intermediates without the need for derivatization.

  • Ion Chromatography: Can be used to monitor the release of inorganic ions such as chloride (Cl-) and nitrate (NO3-), providing evidence of mineralization.

  • Total Organic Carbon (TOC) Analysis: Measures the total amount of carbon in organic compounds, providing an indication of the extent of mineralization.

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Cause(s) Troubleshooting Steps
No degradation of CMNP observed. 1. Toxicity of CMNP to the microbial culture. 2. Lack of necessary enzymes in the microbial strain. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Absence of a required co-substrate.1. Start with a lower concentration of CMNP. 2. Use a microbial consortium from a contaminated site or an acclimated culture. 3. Optimize pH, temperature, and shaking speed. 4. Supplement the medium with a readily utilizable carbon source (e.g., glucose, succinate).
Inconsistent degradation rates. 1. Inoculum variability. 2. Fluctuations in experimental conditions. 3. Incomplete dissolution of CMNP.1. Standardize the inoculum preparation (e.g., cell density, growth phase). 2. Ensure precise control of temperature and pH. 3. Use a co-solvent (e.g., methanol, in minimal amounts) to ensure complete dissolution of CMNP in the medium.
Accumulation of a colored intermediate. Formation of a stable, colored byproduct.1. Identify the intermediate using LC-MS or GC-MS. 2. Try using a microbial consortium that may possess the enzymes to degrade the intermediate. 3. Alter the culture conditions to favor further degradation.
Analytical Troubleshooting (HPLC)
Problem Potential Cause Solution
Peak Tailing 1. Column contamination. 2. Interaction of the analyte with active sites on the column. 3. Mobile phase pH is close to the pKa of the analyte.1. Flush the column with a strong solvent. 2. Use a column with end-capping or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a needle wash step between injections.
Baseline Drift 1. Column temperature fluctuation. 2. Mobile phase composition changing. 3. Contaminated detector flow cell.1. Use a column oven for temperature control. 2. Ensure the mobile phase is well-mixed and degassed. 3. Flush the flow cell.

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation of CMNP
  • Culture Preparation: Inoculate a suitable microbial strain (e.g., Pseudomonas sp., Burkholderia sp.) in a nutrient-rich medium and grow to the mid-log phase. Harvest the cells by centrifugation and wash with a sterile phosphate buffer.

  • Degradation Assay: Resuspend the washed cells in a minimal salt medium to a specific optical density (e.g., OD600 of 1.0). Add CMNP from a concentrated stock solution to achieve the desired final concentration (e.g., 50 mg/L).

  • Incubation: Incubate the cultures on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Sampling and Analysis: At regular time intervals, withdraw aliquots from the flasks. Centrifuge the samples to remove bacterial cells. Analyze the supernatant for the remaining CMNP concentration and the formation of intermediates using HPLC.

Protocol 2: Photocatalytic Degradation of CMNP
  • Catalyst Suspension: Suspend a photocatalyst (e.g., TiO2 P25) in a solution of CMNP in a quartz reactor. The concentration of the catalyst and CMNP should be optimized (e.g., 1 g/L TiO2, 20 mg/L CMNP).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and CMNP.

  • Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp with a specific wavelength). Maintain constant stirring and temperature throughout the experiment.

  • Sample Analysis: Periodically, take samples from the reactor. Filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles. Analyze the filtrate for CMNP concentration using HPLC and for TOC to assess mineralization.

Data Presentation

Table 1: Hypothetical Degradation of CMNP under Different Conditions

Condition Initial Conc. (mg/L) Degradation (%) after 24h Major Intermediates Detected
Microbial (Aerobic)50855-chloro-2-methyl-4-aminophenol, Chlorohydroquinone
Photocatalytic (UV/TiO2)2098Hydroxylated CMNP, Oxalic acid
Ozonation (pH 7)20>99 (in 1h)Chlorocatechol, Formic acid

Visualizations

Microbial_Degradation_Pathway CMNP This compound Intermediate1 5-Chloro-2-methyl-4-aminophenol CMNP->Intermediate1 Nitroreductase Intermediate2 Chlorohydroquinone CMNP->Intermediate2 Monooxygenase (hypothetical) Intermediate1->Intermediate2 Deaminase, Dehalogenase RingCleavage Ring Cleavage Products Intermediate2->RingCleavage Dioxygenase Mineralization CO2 + H2O + Cl- RingCleavage->Mineralization

Caption: Proposed microbial degradation pathway for CMNP.

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare CMNP Solution Add_Catalyst Add TiO2 Catalyst Prep_Solution->Add_Catalyst Dark_Equilibrium Stir in Dark (30 min) Add_Catalyst->Dark_Equilibrium UV_Irradiation UV Irradiation Dark_Equilibrium->UV_Irradiation Sampling Periodic Sampling UV_Irradiation->Sampling Filtration Filter (0.22 µm) Sampling->Filtration HPLC_TOC HPLC & TOC Analysis Filtration->HPLC_TOC

Caption: Workflow for a typical photocatalytic degradation experiment.

Technical Support Center: 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and stabilization of 5-Chloro-2-methyl-4-nitrophenol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₇H₆ClNO₃.[1] It belongs to the class of substituted nitrophenols and is used as an intermediate in various chemical syntheses.

Q2: What are the primary stability concerns for this compound in solution?

Like other nitrophenols, the stability of this compound in aqueous solutions can be significantly influenced by pH. For instance, p-nitrophenol solutions are most stable at a pH of 9 or higher, where the compound is fully ionized.[2] It is advisable to buffer solutions to maintain a stable pH and prevent degradation. Additionally, exposure to UV light can lead to the degradation of nitrophenol compounds.[3]

Q3: In which common laboratory solvents is this compound soluble?

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution

Possible Cause: The pH of the aqueous solution may be too low, leading to the precipitation of the less soluble, non-ionized form of the compound.

Troubleshooting Steps:

  • pH Adjustment: Increase the pH of the solution to 9 or slightly above using a suitable buffer. The ionized form of nitrophenols is generally more soluble in water.[2]

  • Co-solvent Usage: If working with a neutral or acidic pH is necessary, consider adding a small percentage of an organic co-solvent such as DMSO or ethanol to the aqueous solution to improve solubility.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

  • Temperature: A slight and careful increase in temperature may improve solubility, but be cautious as this could also accelerate degradation.

Issue 2: Discoloration or Degradation of the Stock Solution

Possible Cause: The stock solution may be degrading due to exposure to light, inappropriate pH, or reaction with other components in the solution.

Troubleshooting Steps:

  • Light Protection: Store stock solutions in amber vials or wrap containers with aluminum foil to protect them from light.[3]

  • pH Stability: Ensure the solvent for the stock solution is buffered if necessary to maintain a stable pH. For long-term storage, a neutral or slightly acidic pH in an organic solvent is often preferable to an alkaline aqueous solution which can promote hydrolysis.

  • Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability.

  • Purity Check: If degradation is suspected, verify the purity of the compound using analytical techniques such as HPLC.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Data Presentation: Solubility of Related Nitrophenols

CompoundSolventSolubilityReference
4-NitrophenolWater10,000 mg/L at 15°C[6]
4-NitrophenolWater15,600 mg/L at 25°C[6]
4-NitrophenolEthanolVery soluble[6]
4-NitrophenolEtherVery soluble[6]
4-NitrophenolAcetoneVery soluble[6]
2-Chloro-4-nitrophenolMethanol0.3 M (stock solution)[1]

Visualizations

Logical Workflow for Troubleshooting Solution Instability

G Troubleshooting Workflow for Solution Instability start Instability Observed (Precipitation/Discoloration) check_ph Check pH of Solution start->check_ph check_storage Review Storage Conditions start->check_storage ph_issue Is pH optimal? check_ph->ph_issue storage_issue Proper Storage? check_storage->storage_issue adjust_ph Adjust pH to >7 (for aqueous solutions) ph_issue->adjust_ph No use_cosolvent Consider Co-solvent (e.g., DMSO, Ethanol) ph_issue->use_cosolvent If pH cannot be changed reprepare Prepare Fresh Solution ph_issue->reprepare Yes protect_light Protect from Light storage_issue->protect_light No store_cold Store at -20°C or -80°C storage_issue->store_cold No storage_issue->reprepare Yes adjust_ph->reprepare use_cosolvent->reprepare protect_light->reprepare store_cold->reprepare

Caption: Troubleshooting workflow for addressing instability issues with this compound solutions.

General Degradation Pathway for Nitrophenols

While a specific degradation pathway for this compound is not detailed in the provided search results, a general representation of nitrophenol degradation can be illustrated. The degradation of nitrophenols can proceed through various intermediates, often involving the reduction of the nitro group or hydroxylation of the aromatic ring.

G Generalized Nitrophenol Degradation start Nitrophenol Derivative reduction Nitro Group Reduction start->reduction hydroxylation Ring Hydroxylation start->hydroxylation aminophenol Aminophenol Intermediate reduction->aminophenol catechol Catechol Intermediate hydroxylation->catechol ring_cleavage Ring Cleavage aminophenol->ring_cleavage catechol->ring_cleavage

Caption: A simplified diagram illustrating the general degradation pathways for nitrophenolic compounds.

References

Handling and storage best practices for 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for the handling and storage of 5-Chloro-2-methyl-4-nitrophenol. It includes troubleshooting for common issues and frequently asked questions to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. Based on data for similar nitrophenol compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin, eye, and respiratory irritation.[2][3] Prolonged or repeated exposure may cause damage to organs.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive list of required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A lab coat or chemical-resistant suit to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is necessary.[2]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep it away from heat, sparks, and open flames. It should also be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2][3]

Q4: What should I do in case of an accidental spill?

A4: For a small spill, you should:

  • Evacuate non-essential personnel from the area.[6]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust and place it into a suitable, labeled container for disposal.[4][7]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For large spills, contact your institution's environmental health and safety department immediately.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[4]

Troubleshooting Guide

Issue 1: The compound has changed color or appears clumpy.

  • Possible Cause: This could indicate degradation or moisture absorption.

  • Solution: Do not use the compound if its appearance has significantly changed. It is recommended to use a fresh, unopened container for sensitive experiments. Ensure storage containers are sealed tightly and stored in a dry environment.

Issue 2: Inconsistent experimental results.

  • Possible Cause: The purity of the compound may be compromised due to improper storage or handling. Cross-contamination could also be a factor.

  • Solution: Verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR). Always use clean spatulas and glassware. Ensure that the compound has not been exposed to incompatible materials.

Issue 3: Difficulty dissolving the compound.

  • Possible Cause: this compound may have limited solubility in certain solvents.

  • Solution: Refer to solubility data for appropriate solvents. Gentle heating or sonication may aid in dissolution, but be mindful of the compound's stability at elevated temperatures.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₆ClNO₃[8]
Molecular Weight187.58 g/mol [8]
Melting PointNot available
Boiling PointNot available
Storage TemperatureRoom temperature (in a cool, dry place)[1]
Incompatible MaterialsStrong oxidizing agents, strong bases, strong acids[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Pre-Experiment Checklist:

    • Ensure a calibrated balance, appropriate volumetric flasks, and magnetic stir plate are available.

    • Verify that the chosen solvent is compatible and of the required purity.

    • Don all required personal protective equipment (PPE).

  • Procedure:

    • Work within a certified chemical fume hood.

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully weigh the desired amount of this compound.

    • Record the exact weight.

    • Transfer the weighed compound to a volumetric flask of the desired volume.

    • Add a portion of the chosen solvent to the flask, cap it, and swirl gently to dissolve the compound. A magnetic stirrer can be used to aid dissolution.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap and invert the flask several times to ensure a homogenous solution.

    • Label the flask with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Safe Handling and Weighing of the Solid Compound

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a fume hood.

    • Ensure all necessary equipment (spatulas, weighing paper/boats, anti-static gun) is clean and readily available.

    • Put on all required PPE.

  • Procedure:

    • To minimize dust inhalation, handle the solid compound with care.

    • Use an anti-static gun on the container and weighing vessel to prevent static discharge, which can cause the powder to disperse.

    • Open the container slowly in the designated handling area.

    • Use a clean, dry spatula to transfer the desired amount of the compound to the weighing vessel.

    • Close the primary container tightly immediately after use.

    • Clean any residual powder from the spatula and work surface using a damp cloth or a vacuum with a HEPA filter.

Visualizations

Spill_Response_Workflow Spill Response Workflow for this compound spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small, Manageable Spill assess->small_spill Minor large_spill Large or Unmanageable Spill assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate notify_ehs Notify Environmental Health & Safety evacuate->notify_ehs end Spill Response Complete notify_ehs->end contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Material into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose dispose->end

Caption: A workflow diagram for responding to a spill of this compound.

Incompatibility_Chart Chemical Incompatibility Chart compound This compound incompatible Incompatible With compound->incompatible strong_oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) incompatible->strong_oxidizers strong_bases Strong Bases (e.g., Sodium Hydroxide) incompatible->strong_bases strong_acids Strong Acids (e.g., Sulfuric Acid) incompatible->strong_acids

Caption: A chart illustrating materials incompatible with this compound.

References

Resolving issues with 5-Chloro-2-methyl-4-nitrophenol insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methyl-4-nitrophenol. The information is designed to address common challenges, particularly those related to the compound's limited solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted nitrophenol and, like many compounds in this class, exhibits poor solubility in water. However, it is generally soluble in a range of organic solvents. The solubility is influenced by factors such as the solvent's polarity, pH, and temperature.

Q2: In which organic solvents can I dissolve this compound?

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. As a phenolic compound, it is weakly acidic. In alkaline (basic) solutions, the phenolic hydroxyl group deprotonates to form a phenolate salt, which is significantly more soluble in aqueous solutions. Therefore, increasing the pH of your aqueous solvent will increase the solubility of the compound.

Q4: I am observing precipitation of the compound during my experiment. What could be the cause?

A4: Precipitation can occur for several reasons:

  • Solvent Choice: The solvent may not be appropriate for the concentration you are trying to achieve.

  • Temperature Changes: A decrease in temperature can reduce solubility and cause the compound to precipitate, especially if you initially used heat to dissolve it.

  • pH Shift: If the pH of your solution has decreased, the more soluble phenolate form may have converted back to the less soluble phenolic form.

  • High Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent system.

  • Interaction with Other Components: Components in your experimental medium (e.g., salts in a buffer) could be reducing the solubility of the compound.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound

If you are struggling to dissolve this compound, follow this troubleshooting workflow:

G start Start: Compound is insoluble solvent Is the solvent appropriate? (See Table 1) start->solvent ph Is the solvent aqueous? solvent->ph No solvent->ph Yes organic Try a recommended organic solvent (e.g., DMSO, DMF, Ethanol) heat Gently warm the solution (e.g., 37-50°C) with stirring organic->heat stock Prepare a concentrated stock in an organic solvent organic->stock sonicate Use sonication to aid dissolution heat->sonicate end_success Success: Compound Dissolved sonicate->end_success end_fail Insolubility persists: Consider alternative formulation (e.g., co-solvents, surfactants) sonicate->end_fail ph->organic No increase_ph Increase pH with a dilute base (e.g., 0.1 M NaOH) dropwise ph->increase_ph Yes increase_ph->end_success increase_ph->end_fail dilute Dilute the stock solution into your aqueous experimental medium stock->dilute dilute->end_success dilute->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

Issue: Compound Precipitates Out of Solution

If the compound dissolves initially but then precipitates, consider the following steps:

G start Compound precipitates from solution check_temp Was the solution cooled after initial heating? start->check_temp maintain_temp Maintain a constant, slightly elevated temperature check_temp->maintain_temp Yes check_ph Check the pH of the final solution check_temp->check_ph No end_stable Solution is stable maintain_temp->end_stable adjust_ph Adjust pH to a more alkaline value if it has dropped check_ph->adjust_ph pH is acidic/neutral check_conc Is the final concentration too high? check_ph->check_conc pH is stable adjust_ph->end_stable lower_conc Lower the final concentration of the compound check_conc->lower_conc Yes check_mixing Was the stock solution added too quickly to the aqueous medium? check_conc->check_mixing No lower_conc->end_stable slow_add Add the stock solution dropwise while vigorously stirring check_mixing->slow_add Yes end_reassess Re-assess solvent system check_mixing->end_reassess No slow_add->end_stable

Caption: Troubleshooting guide for precipitation issues.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventExpected SolubilityNotes
WaterPoorly SolubleSolubility is expected to be low at neutral pH.
Aqueous Buffers (pH < 7)Poorly SolubleThe compound will be in its less soluble protonated form.
Aqueous Buffers (pH > 8)More SolubleForms a more soluble phenolate salt. A yellow color may be observed upon deprotonation.
Dimethyl Sulfoxide (DMSO)SolubleA good choice for preparing concentrated stock solutions.
Dimethylformamide (DMF)SolubleAnother suitable solvent for creating stock solutions.
EthanolSolubleGenerally a good solvent for nitrophenols.
MethanolSolubleOften used in the synthesis and purification of related compounds.
AcetoneSolubleA common solvent for dissolving nitrophenols.
DioxaneSolubleA related compound, 4-Chloro-2-nitrophenol, is soluble in dioxane (0.5 g/5mL).
Dichloromethane (DCM)SolubleA structurally similar compound, 2-Chloromethyl-4-nitrophenol, is soluble in dichloromethane.[1]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of this compound

This protocol provides a general method for preparing a stock solution, which can then be diluted into your experimental medium.

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (water bath)

    • Sterile microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh out the desired amount of this compound in a suitable container.

    • Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 187.58 g/mol , dissolve 1.876 mg in 1 mL of DMSO).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the container in a sonicator water bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37°C while mixing to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Potential Signaling Pathway Involvement

While the specific molecular targets of this compound are not well-defined in publicly available literature, many nitrophenolic compounds are known to induce cellular stress, including oxidative stress, which can lead to programmed cell death (apoptosis). The diagram below illustrates a generalized pathway of how a cytotoxic compound might induce apoptosis through the generation of reactive oxygen species (ROS).

G cluster_cell Cellular Response Compound This compound Mitochondria Mitochondria Compound->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Stress Oxidative Stress ROS->Stress Pathway Activation of Stress-Activated Pathways (e.g., JNK/p38) Stress->Pathway Bax Bax Activation & Mitochondrial Permeabilization Pathway->Bax CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Validation & Comparative

A Comparative Analysis of 5-Chloro-2-methyl-4-nitrophenol and 2-chloro-5-methyl-4-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical research and drug development, the isomeric purity and specific properties of substituted phenols are of paramount importance. This guide provides a detailed comparison of two such isomers: 5-Chloro-2-methyl-4-nitrophenol and 2-chloro-5-methyl-4-nitrophenol. While structurally similar, the positional differences of the chloro, methyl, and nitro groups on the phenol ring can lead to significant variations in their physicochemical properties, reactivity, and biological activity. This document aims to provide a comprehensive overview based on available data to assist researchers in selecting the appropriate isomer for their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties for both isomers is presented below. It is important to note that much of the available data for these specific isomers is computed, with limited experimentally determined values.

PropertyThis compound2-chloro-5-methyl-4-nitrophenol
Molecular Formula C₇H₆ClNO₃[1]C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [1]187.58 g/mol
CAS Number 100278-74-8[1]40130-97-0[3]
Predicted XLogP3 2.9[1]2.4[2]
Topological Polar Surface Area 66.1 Ų[1]Data not available
Predicted Melting Point Data not availableData not available
Predicted Boiling Point Data not availableData not available
Predicted pKa Data not availableData not available

Note: The data for this compound is often reported under the name 5-Chloro-4-methyl-2-nitrophenol in databases like PubChem, which is likely an identical compound.[1]

Synthesis and Reactivity

A common approach for the synthesis of such compounds involves the nitration of a corresponding chloromethylphenol or the chlorination of a methylnitrophenol. The specific regents and reaction conditions will dictate the final isomeric product. For instance, a patented process for a related compound, 4-chloro-2-methyl-5-nitrophenol, involves the nitration of a 4-chloro-2-methylphenylsulphonate intermediate, followed by the elimination of the sulphonyl group.[4]

The reactivity of these isomers is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the methyl group, will affect the acidity of the phenolic hydroxyl group and the susceptibility of the ring to further electrophilic or nucleophilic substitution.

Biological Activity and Potential Applications

While extensive biological data for these specific isomers is limited, information on related compounds provides insights into their potential activities and applications. Nitrophenol derivatives are known to be used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[5]

Biodegradation: Research has been conducted on the microbial degradation of chlorinated nitrophenols. For example, Cupriavidus sp. strain CNP-8 has been shown to utilize 2-chloro-5-nitrophenol (the unmethylated analog of 2-chloro-5-methyl-4-nitrophenol) as a sole source of carbon, nitrogen, and energy.[6] The degradation pathway involves a partial reductive process. Similarly, Rhodococcus imtechensis strain RKJ300 can degrade 2-chloro-4-nitrophenol, with chlorohydroquinone and hydroquinone identified as intermediates.[7] These studies suggest that the specific substitution pattern influences the susceptibility of these compounds to microbial metabolism.

Enzyme Inhibition: A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which incorporate a structure related to 2-chloro-5-methyl-4-nitrophenol, demonstrated inhibitory activity against α-glucosidase and α-amylase, suggesting potential applications as antidiabetic agents.[8] The most active compound in this series contained a 2-methyl-5-nitrophenyl group.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of these specific isomers are not widely published. However, a general workflow for the synthesis and characterization of a nitrated chloromethylphenol is outlined below. This is a hypothetical protocol based on common organic synthesis techniques.

experimental_workflow start Starting Material (e.g., Chloromethylphenol) nitration Nitration (e.g., HNO3/H2SO4) start->nitration Step 1 workup Reaction Work-up (Quenching, Extraction) nitration->workup Step 2 purification Purification (Crystallization or Chromatography) workup->purification Step 3 characterization Characterization (NMR, MS, IR) purification->characterization Step 4 end Final Product characterization->end

A general workflow for the synthesis and characterization of nitrated chloromethylphenols.

Step 1: Nitration The starting chloromethylphenol is dissolved in a suitable solvent (e.g., concentrated sulfuric acid) and cooled in an ice bath. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature to control the reaction and prevent the formation of byproducts.

Step 2: Reaction Work-up After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction. The resulting precipitate is then collected by filtration or extracted using an appropriate organic solvent.

Step 3: Purification The crude product is purified by recrystallization from a suitable solvent or by column chromatography to isolate the desired isomer.

Step 4: Characterization The structure and purity of the final product are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the involvement of either this compound or 2-chloro-5-methyl-4-nitrophenol in specific signaling pathways. Research on the biological effects of these compounds is still in its early stages.

Given the inhibitory activity of related compounds on enzymes like α-glucosidase and α-amylase, it is plausible that these isomers could interfere with metabolic pathways.[8] However, without direct experimental evidence, any proposed mechanism of action or interaction with signaling cascades would be speculative. The diagram below illustrates a hypothetical interaction with a generic signaling pathway, which would require experimental validation.

signaling_pathway compound Chlorinated Nitrophenol Isomer receptor Cell Surface Receptor or Intracellular Target compound->receptor Binds/Interacts kinase_cascade Kinase Cascade receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Regulates Gene Expression

A hypothetical signaling pathway that could be modulated by chlorinated nitrophenol isomers.

Conclusion

This guide provides a comparative overview of this compound and 2-chloro-5-methyl-4-nitrophenol based on the currently available data. While both isomers share the same molecular formula and weight, their distinct substitution patterns are expected to result in different physicochemical and biological properties. The lack of extensive experimental data for these specific compounds highlights a gap in the scientific literature. Further research is required to fully elucidate their properties, reactivity, and biological activities to enable their effective use in research and drug development. Researchers are encouraged to perform thorough characterization and activity screening to determine the suitability of each isomer for their intended applications.

References

A Comparative Analysis of the Reactivity of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct chemical reactivities of ortho-, meta-, and para-nitrophenol. This report details the underlying electronic effects and provides supporting experimental data to illuminate the isomers' behavior in various chemical transformations.

The position of the nitro group on the phenol ring dramatically influences the reactivity of the three nitrophenol isomers: 2-nitrophenol (ortho-), 3-nitrophenol (meta-), and 4-nitrophenol (para-). These differences are critical in synthetic chemistry, drug design, and material science, where precise control of reaction pathways is paramount. This guide provides a detailed comparison of their reactivity in terms of acidity, electrophilic substitution, and nucleophilic substitution, supported by experimental data and protocols.

Acidity (pKa)

The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. The electron-withdrawing nitro group generally increases the acidity of phenols compared to phenol itself (pKa ≈ 10). However, its position leads to significant variations among the isomers.

IsomerpKa ValueRelative Acidity
Phenol~10-
o-Nitrophenol~7.23More acidic than phenol
m-Nitrophenol~8.36More acidic than phenol
p-Nitrophenol~7.15Most acidic

Table 1: Comparison of pKa Values of Nitrophenol Isomers.

  • p-Nitrophenol is the most acidic of the three isomers. This is due to the powerful electron-withdrawing resonance effect (-M) of the nitro group at the para position, which effectively delocalizes the negative charge of the phenoxide ion, thereby stabilizing it.[1][2]

  • o-Nitrophenol is slightly less acidic than the para isomer.[2] While the nitro group at the ortho position also exerts a strong resonance effect, the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitro group stabilizes the protonated form, making it slightly more difficult to remove the proton.[2]

  • m-Nitrophenol is the least acidic of the three isomers.[1] At the meta position, the nitro group can only exert its electron-withdrawing inductive effect (-I) and does not participate in resonance stabilization of the phenoxide ion.[1]

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the hydroxyl group is a strongly activating and ortho, para-directing substituent, while the nitro group is a strongly deactivating and meta-directing substituent. The interplay of these two groups governs the reactivity and regioselectivity of further substitution on the nitrophenol ring.

Generally, the high electron density provided by the hydroxyl group makes the nitrophenol ring more susceptible to electrophilic attack than nitrobenzene, but less so than phenol itself.

Nitration: The nitration of phenol typically yields a mixture of o- and p-nitrophenol.[3][4] Further nitration of the individual isomers to form dinitrophenols provides insight into their relative reactivities.

IsomerProduct(s) of NitrationReactivity Trend
o-Nitrophenol2,4-Dinitrophenol and 2,6-DinitrophenolThe activating -OH group directs incoming electrophiles to the para and the other ortho positions.
m-Nitrophenol2,4-Dinitrophenol and 2,6-DinitrophenolThe -OH group directs ortho and para, and the -NO2 group directs meta. The positions ortho and para to the -OH are most activated.
p-Nitrophenol2,4-DinitrophenolThe activating -OH group directs incoming electrophiles to the ortho positions.

Table 2: Products of Nitration of Nitrophenol Isomers.

While specific kinetic data for the direct comparison of nitration rates of the three isomers is scarce, the general principle is that the activating effect of the hydroxyl group dominates. The positions ortho and para to the hydroxyl group are the most activated sites for electrophilic attack.[5][6] Therefore, the reactivity towards further electrophilic substitution is expected to follow the order: m-Nitrophenol > o-Nitrophenol ≈ p-Nitrophenol . In m-nitrophenol, the positions ortho and para to the activating -OH group are not deactivated by the meta-nitro group's resonance effect, leading to higher reactivity at these sites.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl compounds bearing strong electron-withdrawing groups. The nitro group is a powerful activator for SNAr reactions, particularly when positioned ortho or para to a good leaving group.[7][8] This is because the nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.

To compare the reactivity of the nitrophenol isomers in a nucleophilic substitution context, we can consider the hydrolysis of their corresponding esters, such as nitrophenyl acetates. In this reaction, the nitrophenoxide ion acts as the leaving group, and the rate of hydrolysis reflects the stability of this leaving group. A more stable leaving group (the conjugate base of a stronger acid) will depart more readily, leading to a faster reaction rate.

Isomer (as Nitrophenyl Acetate)Relative Rate of HydrolysisExplanation
o-Nitrophenyl AcetateIntermediateThe stability of the o-nitrophenoxide leaving group is high.
m-Nitrophenyl AcetateSlowestThe m-nitrophenoxide leaving group is the least stable.
p-Nitrophenyl AcetateFastestThe p-nitrophenoxide leaving group is the most stable due to extensive resonance delocalization.

Table 3: Predicted Relative Rates of Hydrolysis for Nitrophenyl Acetates.

The expected order of reactivity for nucleophilic aromatic substitution where the nitrophenoxy group is the leaving group is: p-Nitrophenol > o-Nitrophenol > m-Nitrophenol . This trend directly correlates with the acidity of the corresponding nitrophenols.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

Principle: The protonated (PhOH) and deprotonated (PhO⁻) forms of nitrophenols have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Procedure:

  • Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., ethanol).

  • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Add a small, constant aliquot of the nitrophenol stock solution to each buffer solution in a cuvette.

  • Measure the UV-Vis spectrum for each solution.

  • Identify the wavelength of maximum absorbance (λmax) for the phenoxide ion.

  • Plot the absorbance at λmax against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Nitration of Phenol

Principle: Phenol is nitrated using a nitrating agent, typically dilute nitric acid, to produce a mixture of ortho- and para-nitrophenols. The products can be separated and quantified to assess the regioselectivity of the reaction.

Procedure:

  • Dissolve phenol in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add dilute nitric acid with constant stirring.

  • Allow the reaction to proceed for a specified time.

  • Quench the reaction by adding water.

  • Separate the organic layer , wash it with water and then a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and evaporate the solvent.

  • Analyze the product mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of ortho and para isomers.

Hydrolysis of p-Nitrophenyl Esters

Principle: The rate of hydrolysis of a p-nitrophenyl ester can be monitored by measuring the increase in absorbance due to the formation of the yellow p-nitrophenolate ion at a specific wavelength (around 400 nm) in a basic buffer. This protocol can be adapted for the ortho and meta isomers.

Procedure:

  • Prepare a buffer solution of a specific pH (e.g., Tris-HCl, pH 8.0).

  • Prepare a stock solution of the nitrophenyl ester in a water-miscible organic solvent (e.g., ethanol).

  • Add the buffer solution to a 96-well plate or a cuvette.

  • Initiate the reaction by adding a small volume of the nitrophenyl ester stock solution.

  • Monitor the absorbance at the λmax of the corresponding nitrophenolate ion over time using a spectrophotometer.

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

Visualizing Electronic Effects

The following diagrams illustrate the electronic effects of the nitro group on the phenoxide ion for each isomer, which is key to understanding their relative acidities and reactivity in nucleophilic substitution reactions.

G cluster_o o-Nitrophenoxide cluster_m m-Nitrophenoxide cluster_p p-Nitrophenoxide o_ring o_O O⁻ o_ring->o_O o_N N⁺ o_ring->o_N o_O1 O⁻ o_N->o_O1 o_O2 O o_N->o_O2 m_ring m_O O⁻ m_ring->m_O m_N N⁺ m_ring->m_N m_O1 O⁻ m_N->m_O1 m_O2 O m_N->m_O2 p_ring p_O O⁻ p_ring->p_O p_N N⁺ p_ring->p_N p_O1 O⁻ p_N->p_O1 p_O2 O p_N->p_O2

Caption: Electronic structure of nitrophenoxide isomers.

The following diagram illustrates the workflow for comparing the reactivity of the nitrophenol isomers.

G cluster_reactivity Reactivity Comparison Acidity Acidity (pKa) - UV-Vis Spectrophotometry Relative Acidity\n(p > o > m) Relative Acidity (p > o > m) Acidity->Relative Acidity\n(p > o > m) ES Electrophilic Substitution - Nitration & Product Analysis (GC/HPLC) Reactivity Trend\n(m > o ≈ p) Reactivity Trend (m > o ≈ p) ES->Reactivity Trend\n(m > o ≈ p) NS Nucleophilic Substitution - Ester Hydrolysis Kinetics Reactivity Trend\n(p > o > m) Reactivity Trend (p > o > m) NS->Reactivity Trend\n(p > o > m) Isomers o-, m-, p-Nitrophenol Isomers->Acidity Isomers->ES Isomers->NS

Caption: Workflow for comparing nitrophenol isomer reactivity.

References

Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methods for the quantification of 5-Chloro-2-methyl-4-nitrophenol. Due to a lack of extensive validated methods in published literature for this specific analyte, this comparison is based on established methods for structurally similar nitrophenols and chlorophenols. The performance data presented is extrapolated from these related compounds to provide a reasonable expectation of method performance.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound. These values are based on typical performance for similar phenolic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID) or Electron Capture Detector (ECD), Mass Spectrometry (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS)
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stability
Primary Advantages High precision and accuracy for non-volatile compounds.High resolution and sensitivity, especially with MS detectors.
Primary Disadvantages Lower resolution for complex mixtures compared to GC.May require derivatization, which adds a step to sample preparation.

Experimental Workflow and Validation

A general workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and accurate results.

Analytical Method Validation Workflow A Method Development & Optimization B Specificity/ Selectivity A->B C Linearity & Range A->C D Limit of Detection (LOD) & Limit of Quantification (LOQ) A->D E Accuracy B->E C->E D->E F Precision (Repeatability & Intermediate) E->F G Robustness F->G H System Suitability G->H I Validated Method H->I

Caption: General workflow for analytical method validation.

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from methods used for other nitrophenols and is a strong starting point for method development for this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or another suitable buffer component).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile, increasing to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound, likely in the range of 300-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol is based on EPA method 8041A for the analysis of phenols.[1]

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD), and a suitable capillary column.

    • Capillary Column: A non-polar column such as a DB-5 (or equivalent) is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Standards:

    • Methylene chloride or other suitable solvent (GC grade).

    • Nitrogen or Helium as carrier gas.

    • This compound reference standard.

    • (Optional) Derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve peak shape and thermal stability.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C (FID) or 320 °C (ECD).

    • Carrier Gas Flow: 1.2 mL/min.

    • Injection Mode: Splitless.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.

    • Create a series of calibration standards through serial dilution of the stock solution.

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).

    • (Optional) For derivatization, evaporate the solvent from the extract and add the derivatizing agent. Heat the mixture according to the derivatizing agent's protocol (e.g., 60 °C for 30 minutes).

    • Reconstitute the sample in the appropriate solvent for injection.

Conclusion

Both HPLC and GC are viable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC offers a more direct analysis without the need for derivatization, which can be advantageous for routine quality control. GC, particularly when coupled with a mass spectrometer, can provide higher sensitivity and selectivity, which is beneficial for complex matrices or trace-level analysis. It is imperative to perform a full method validation for the specific application to ensure the reliability and accuracy of the results.

References

Comparative Analysis of Cross-Reactivity in Phenolic Compound Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-Reactivity of Structurally Related Phenolic Compounds

The development of highly specific immunoassays for small molecules like chlorophenols is a significant challenge due to potential cross-reactivity from structurally similar compounds. The following table summarizes cross-reactivity data from a published enzyme-linked immunosorbent assay (ELISA) developed for the detection of 2,4,6-trichlorophenol (2,4,6-TCP). This data provides insight into how substitutions on the phenol ring affect antibody recognition.

CompoundStructureCross-Reactivity (%)
2,4,6-Trichlorophenol (Target) Cl substituted at positions 2, 4, 6100
2,3,4,6-TetrachlorophenolCl substituted at positions 2, 3, 4, 621[1][2]
2,4,5-TrichlorophenolCl substituted at positions 2, 4, 512[1][2]
2,3,5-TrichlorophenolCl substituted at positions 2, 3, 515[1][2]
2,4,6-TribromophenolBr substituted at positions 2, 4, 6710[1][2]
2,4-DibromophenolBr substituted at positions 2, 4119[1][2]

Cross-reactivity is calculated as (IC50 of target analyte / IC50 of competing compound) x 100.

The data indicates that both the position and the nature of the halogen substituent significantly influence antibody binding. Notably, the assay for 2,4,6-trichlorophenol showed a much higher affinity for its brominated analogue, 2,4,6-tribromophenol, than for other chlorinated phenols. This highlights the importance of testing a wide range of related compounds during assay validation.

Experimental Protocols

The following is a representative protocol for an indirect competitive ELISA, a common method for detecting small molecules like chlorophenols.

1. Coating of Microtiter Plates:

  • A coating antigen (e.g., a hapten-protein conjugate) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • The solution is added to the wells of a 96-well microtiter plate.

  • The plate is incubated overnight at 4°C to allow the antigen to adsorb to the well surface.

  • The plate is then washed with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound antigen.

2. Competitive Binding:

  • A fixed amount of primary antibody (raised against the target analyte) is mixed with either the standard/sample or a blank.

  • This mixture is added to the coated and washed microtiter plate wells.

  • The plate is incubated for a specific time (e.g., 1-2 hours) at room temperature, allowing the free analyte and the coated antigen to compete for binding to the primary antibody.

  • The plate is washed again to remove unbound antibodies and other components.

3. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the primary antibody is added to the wells.

  • The plate is incubated for a set period (e.g., 1 hour) at room temperature.

  • After another washing step, a substrate solution for the enzyme is added to the wells.

  • The enzyme-substrate reaction results in a color change, which is stopped after a specific time by adding a stop solution.

  • The absorbance is read using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Visualizing Experimental Workflows and Relationships

To better understand the processes and relationships involved in cross-reactivity studies, the following diagrams are provided.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Signal Detection p1 Coat Plate with Antigen-Protein Conjugate p2 Wash to Remove Unbound Antigen p1->p2 p3 Block Non-specific Binding Sites p2->p3 a1 Add Antibody and Sample/Standard Mixture p3->a1 a2 Incubate for Competitive Binding a1->a2 a3 Wash to Remove Unbound Antibody a2->a3 d1 Add Enzyme-labeled Secondary Antibody a3->d1 d2 Incubate and Wash d1->d2 d3 Add Substrate and Measure Absorbance d2->d3 end end d3->end Data Analysis

Caption: Workflow of an indirect competitive ELISA.

Cross_Reactivity_Concept cluster_molecules Molecules in Sample cluster_assay Immunoassay Target Target Analyte (5-Chloro-2-methyl-4-nitrophenol) Antibody Specific Antibody Target->Antibody High Affinity Binding (Specific Signal) Related Structurally Similar Compound (e.g., Dichlorophenol) Related->Antibody Lower Affinity Binding (Cross-Reactivity Signal) Unrelated Unrelated Compound Unrelated->Antibody No Binding

Caption: Conceptual diagram of antibody cross-reactivity.

References

A Comparative Analysis of Synthesis Routes for 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and regioselective synthesis of substituted phenols is a critical task. This guide provides a comparative analysis of different synthesis routes for 5-Chloro-2-methyl-4-nitrophenol, a valuable intermediate in various chemical syntheses. The comparison focuses on yield, purity, and safety considerations, supported by experimental data from published literature.

Comparison of Synthesis Routes

The synthesis of this compound presents a regioselectivity challenge. The primary methods investigated are direct nitration of 4-chloro-2-methylphenol, nitration of a protected phenol, and nitration of a bis-carbonic acid ester derivative. The data clearly indicates that a protecting group strategy offers the most efficient and selective route to the desired product.

Synthesis RouteStarting MaterialKey StepsReported Yield of this compoundIsomer Formation & PuritySafety & Environmental Notes
Route 1: Sulfonyl Protecting Group 4-Chloro-2-methylphenol1. Protection of the hydroxyl group with a sulfonyl chloride (e.g., methanesulfonyl or benzenesulfonyl chloride). 2. Nitration of the resulting sulfonate ester. 3. Hydrolysis (deprotection) to yield the final product.Very good yield (e.g., nitrated intermediate yield of 95%)[1]Isomerically pure product is obtained as the sulfonyl group directs the nitration to the 5-position.[1]Avoids the use of highly toxic reagents like phosgene. Standard handling of acids and organic solvents is required.
Route 2: Direct Nitration 4-Chloro-2-methylphenolDirect nitration using a nitrating agent (e.g., nitric acid).Not reported to produce the desired isomer in significant yield.Primarily yields the undesired isomer, 4-chloro-2-methyl-6-nitrophenol.[1]Standard hazards associated with nitration reactions, including the potential for runaway reactions.
Route 3: Bis-carbonic Acid Ester 4-Chloro-2-methylphenol1. Formation of a bis-carbonic acid ester. 2. Nitration of the ester. 3. Alkaline hydrolysis.57% (after purification)[1]Formation of isomeric products necessitates an additional purification step.[1]Requires the use of phosgene or its derivatives, which are highly toxic and pose significant safety risks.[1]

Experimental Protocols

Route 1: Sulfonyl Protecting Group Strategy (using Benzenesulfonyl Chloride)

This route is presented as the most effective method for the synthesis of this compound.

Step 1: Synthesis of 4-Chloro-2-methylphenyl benzenesulfonate

  • A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70 °C.

  • A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over a period of 30 minutes.

  • The mixture is then stirred at 60 °C for 2 hours.

  • After cooling, the precipitate is filtered off with suction. The yield of 4-chloro-2-methylphenyl benzenesulfonate is approximately 202.1 g (89.3% of theory).[1] This product can be used in the next step without further purification.

Step 2: Nitration of 4-Chloro-2-methylphenyl benzenesulfonate

  • The nitration is carried out using a mixture of sulfuric acid and nitric acid.

  • The reaction can be conducted at approximately 15-17 °C, which helps to prevent the formation of by-products.[1]

Step 3: Hydrolysis to this compound

  • The 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate obtained from the previous step is subjected to alkaline hydrolysis.

  • The benzenesulfonyl radical is split off using an aqueous sodium hydroxide solution at reflux temperature.

  • This step yields the desired this compound in a pure form and with a very good yield.[1]

Synthesis Route Comparison Workflow

The following diagram illustrates the decision-making process for selecting the optimal synthesis route for this compound based on the comparative analysis.

Synthesis_Comparison cluster_route1 Analysis of Route 1 cluster_route2 Analysis of Route 2 cluster_route3 Analysis of Route 3 Start Select Synthesis Route for This compound Route1 Route 1: Sulfonyl Protecting Group Start->Route1 High Yield & Purity Route2 Route 2: Direct Nitration Start->Route2 Simple, but Poor Selectivity Route3 Route 3: Bis-carbonic Acid Ester Start->Route3 Alternative, but Hazardous & Low Yield R1_Yield High Yield (e.g., 95% for nitrated intermediate) Route1->R1_Yield R1_Purity Isomerically Pure Route1->R1_Purity R1_Safety Safer Reagents Route1->R1_Safety R2_Yield Low Yield of Desired Product Route2->R2_Yield R2_Purity Forms Undesired 6-Nitro Isomer Route2->R2_Purity R3_Yield Low Yield (57%) Route3->R3_Yield R3_Purity Isomer Mixture Route3->R3_Purity R3_Safety Uses Phosgene (Highly Toxic) Route3->R3_Safety Conclusion Conclusion: Route 1 is the recommended synthetic pathway. R1_Safety->Conclusion

Caption: Comparative workflow of synthesis routes for this compound.

References

Comparative Biological Efficacy of 5-Chloro-2-methyl-4-nitrophenol and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 5-Chloro-2-methyl-4-nitrophenol and similar compounds, supported by available experimental data. This document summarizes key performance indicators, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for various research and development applications.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological efficacy of this compound and structurally similar compounds. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

CompoundTarget Organism/SystemEfficacy MetricValueReference
5-Chloro-1-methyl-4-nitroimidazoleCandida albicansMinimum Bactericidal Concentration (MBC)2.5 mg/mL[1]
5-Chloro-1-methyl-4-nitroimidazoleAspergillus nigerMinimum Bactericidal Concentration (MBC)2.5 mg/mL[1]
5-Chloro-1-methyl-4-nitroimidazolePseudomonas aeruginosaMinimum Bactericidal Concentration (MBC)4.0 mg/mL[1]
5-Chloro-1-methyl-4-nitroimidazoleKlebsiella pneumoniaeMinimum Bactericidal Concentration (MBC)4.0 mg/mL[1]
N-(2-hydroxy-5-nitrophenyl)benzamide derivative (1d)Drug-resistant Bacillus subtilisMinimum Inhibitory Concentration (MIC)1.95 µg/mL[2]
N-(2-hydroxy-5-nitrophenyl)benzamide derivative (1d)Bacillus subtilisMinimum Inhibitory Concentration (MIC)3.9 µg/mL[2]
N-(2-hydroxy-5-nitrophenyl)benzamide derivative (1d)Staphylococcus aureusMinimum Inhibitory Concentration (MIC)7.8 µg/mL[2]
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)Methicillin-resistant Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)32 µg/mL[3]
CarvacrolMethicillin-resistant Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)512 µg/mL[3]
4-isopropyl-3-methylphenolMethicillin-resistant Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)512 µg/mL[3]

Note: Direct comparative data for this compound was not available in the reviewed literature. The compounds listed above share structural similarities (chloro, nitro, and phenolic or heterocyclic moieties) and provide a baseline for potential comparative efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard procedure for determining MIC values.

1. Preparation of Materials:

  • Test Compound: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Microbial Inoculum: A standardized suspension of the target microorganism is prepared to a specific cell density (typically 10^5 CFU/mL).

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

2. Assay Procedure:

  • 100 µL of the serially diluted test compound is added to the wells of the microtiter plate.

  • 100 µL of the microbial inoculum is then added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity Assay: Seed Germination Inhibition

This assay assesses the potential of a compound to inhibit plant growth.

1. Preparation of Materials:

  • Test Compound: Solutions of the test compound at various concentrations are prepared in a suitable solvent or directly in distilled water.

  • Seeds: Seeds of a model plant species (e.g., lettuce, radish) are used.

  • Petri Dishes: Lined with filter paper.

2. Assay Procedure:

  • A defined number of seeds are placed on the filter paper in each Petri dish.

  • A specific volume of the test solution is added to each dish to moisten the filter paper.

  • A control group with the solvent or water only is included.

  • The Petri dishes are incubated under controlled conditions (light, temperature) for a set period (e.g., 7 days).

3. Data Analysis:

  • The number of germinated seeds in each dish is counted.

  • The IC50 (the concentration that inhibits germination by 50%) is calculated by plotting the percentage of germination inhibition against the compound concentration.

Insecticidal Activity Assay: Contact Toxicity

This method evaluates the toxicity of a compound to insects upon direct contact.

1. Preparation of Materials:

  • Test Compound: Solutions of the test compound are prepared in a volatile solvent like acetone.

  • Insects: A specific life stage of the target insect species is used (e.g., adult flies, beetle larvae).

  • Application Device: A micro-applicator capable of delivering a precise volume of the solution.

2. Assay Procedure:

  • A small, precise volume (e.g., 1 µL) of the test solution is applied topically to a specific part of the insect's body (e.g., the dorsal thorax).

  • Control insects are treated with the solvent only.

  • The treated insects are kept in containers with food and water under controlled environmental conditions.

3. Data Analysis:

  • Mortality is recorded at specific time points (e.g., 24, 48 hours).

  • The LD50 (the dose that is lethal to 50% of the test population) is calculated using probit analysis.

Visualization of Biological Pathways

The biological activity of nitrophenols is often attributed to their ability to interfere with fundamental cellular processes. The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms of action.

Uncoupling_of_Oxidative_Phosphorylation Uncoupling of Oxidative Phosphorylation by Nitrophenols cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Proton_Pumping cluster_ATP_Synthase ATP Synthesis ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ p1 H+ ComplexI->p1 Pumping ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC p2 H+ ComplexIII->p2 Pumping ComplexIV Complex IV CytC->ComplexIV p3 H+ ComplexIV->p3 Pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Nitrophenol This compound (Uncoupler) Nitrophenol->p1 Proton Leak

Caption: Uncoupling of oxidative phosphorylation by nitrophenols.

Oxidative_Stress_Induction Induction of Oxidative Stress by Nitrophenols Nitrophenol This compound Cellular_Metabolism Cellular Metabolism Nitrophenol->Cellular_Metabolism Interferes with ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) Cellular_Metabolism->ROS Increases production of Cellular_Components Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Components Damages Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Cell_Death Cell Death / Growth Inhibition Oxidative_Damage->Cell_Death

Caption: Induction of oxidative stress by nitrophenols.

Conclusion

While direct comparative efficacy data for this compound is limited in publicly available literature, the information on structurally similar compounds suggests that substituted nitrophenols possess a range of biological activities, particularly antimicrobial properties. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies. The visualized mechanisms of action highlight the potential for these compounds to disrupt fundamental cellular processes, making them interesting candidates for further investigation in drug discovery and other life science applications. It is recommended that future studies directly compare the efficacy of this compound with its isomers and other related compounds under standardized experimental conditions to provide a clearer understanding of its relative potency and spectrum of activity.

References

Spectroscopic comparison of 5-Chloro-2-methyl-4-nitrophenol and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-Chloro-2-methyl-4-nitrophenol and its key precursors, 2-methyl-4-nitrophenol and 5-chloro-2-methylphenol. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, ensuring purity, and aiding in the structural elucidation of related molecules in drug discovery and development.

Synthesis Pathway

The synthesis of this compound can logically proceed through two primary routes starting from 2-methylphenol (o-cresol). The first route involves the nitration of 2-methylphenol to form 2-methyl-4-nitrophenol, followed by chlorination. The second route involves the chlorination of 2-methylphenol to yield 5-chloro-2-methylphenol, which is subsequently nitrated.

Synthesis_Pathway 2-methylphenol 2-methylphenol 2-methyl-4-nitrophenol 2-methyl-4-nitrophenol 2-methylphenol->2-methyl-4-nitrophenol Nitration (HNO3/H2SO4) 5-chloro-2-methylphenol 5-chloro-2-methylphenol 2-methylphenol->5-chloro-2-methylphenol Chlorination (e.g., SO2Cl2) This compound This compound 2-methyl-4-nitrophenol->this compound Chlorination (e.g., Cl2) 5-chloro-2-methylphenol->this compound Nitration (HNO3/H2SO4)

Figure 1: Synthesis pathways for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various sources and may vary slightly based on experimental conditions.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Functional Group5-chloro-2-methylphenol2-methyl-4-nitrophenolThis compound
O-H stretch (phenol)~3400 (broad)~3300-3500 (broad)~3300-3500 (broad)
C-H stretch (aromatic)~3050~3100~3100
C-H stretch (methyl)~2950~2950~2960
C=C stretch (aromatic)~1600, ~1500~1610, ~1520~1600, ~1510
N-O stretch (nitro)-~1520 (asymmetric), ~1340 (symmetric)~1530 (asymmetric), ~1350 (symmetric)
C-Cl stretch~780-~800

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

Proton5-chloro-2-methylphenol (in CDCl₃)2-methyl-4-nitrophenol (in CDCl₃)This compound (Predicted)
-OH~5.0 (broad s)~10.5 (broad s)~10.7 (broad s)
Aromatic H (ortho to -OH)~6.8 (d)~7.9 (d)~8.0 (s)
Aromatic H (meta to -OH)~7.1 (d)~8.0 (dd)-
Aromatic H (para to -OH)-~6.9 (d)~7.5 (s)
-CH₃~2.2 (s)~2.3 (s)~2.4 (s)

Table 3: UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventλmax (nm)
5-chloro-2-methylphenolEthanol~280
2-methyl-4-nitrophenolEthanol~230, ~315[1]
This compoundEthanol~240, ~330 (Estimated)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the solid samples.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is ground into a fine powder using an agate mortar and pestle.

    • Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar and mixed thoroughly with the sample.

    • The mixture is transferred to a pellet-forming die.

    • A hydraulic press is used to apply pressure to the die, forming a thin, transparent pellet.

  • Data Acquisition:

    • A background spectrum of the KBr pellet holder is recorded.

    • The KBr pellet containing the sample is placed in the holder.

    • The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the chemical environment of the protons in the molecule.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).

    • The FID is Fourier-transformed to obtain the frequency-domain spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which are related to the electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • A stock solution of the sample is prepared by dissolving a known mass in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

    • A dilute solution of the sample is prepared by transferring a small aliquot of the stock solution to a volumetric flask and diluting with the solvent to achieve an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • A cuvette is filled with the pure solvent to serve as a blank.

    • The spectrophotometer is zeroed using the blank.

    • The blank is replaced with a cuvette containing the sample solution.

    • The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm), and the wavelength(s) of maximum absorbance (λmax) are identified.

Interpretation of Spectroscopic Data

The addition of chloro and nitro groups to the 2-methylphenol backbone results in predictable changes in the spectroscopic data.

  • FT-IR: The introduction of a nitro group in 2-methyl-4-nitrophenol and this compound is clearly indicated by the appearance of strong N-O stretching vibrations. The C-Cl stretch is a key indicator for the presence of the chlorine atom in 5-chloro-2-methylphenol and the final product.

  • ¹H NMR: The electron-withdrawing nature of the nitro group causes a significant downfield shift (to higher ppm values) of the aromatic protons in 2-methyl-4-nitrophenol and this compound compared to 5-chloro-2-methylphenol. The position of the substituents also dictates the splitting patterns of the aromatic protons.

  • UV-Vis: The presence of the nitro group, a chromophore, in conjugation with the phenol ring leads to a bathochromic (red) shift in the absorption maxima of 2-methyl-4-nitrophenol and this compound compared to 5-chloro-2-methylphenol. This is due to the extension of the conjugated system.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its precursors. For definitive structural confirmation, a combination of these techniques, along with mass spectrometry and 2D NMR experiments, is recommended.

References

Confirming the Structure of 5-Chloro-2-methyl-4-nitrophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of 5-Chloro-2-methyl-4-nitrophenol and its derivatives, offering insights into their structural characterization through experimental data and spectroscopic predictions.

This document outlines a plausible synthetic route for this compound and presents a detailed, albeit predicted, spectroscopic analysis based on established principles and data from analogous compounds. By comparing these predictions with experimental data from related isomers, researchers can gain a clearer understanding of the key structural features of this class of compounds.

Predicted Spectroscopic Data for this compound

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following data is predicted based on established substituent effects on aromatic systems and analysis of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic effects of the chloro, methyl, nitro, and hydroxyl groups.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Table 1: Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-CH₃~2.3~16
Ar-H (adjacent to -CH₃)~7.0-
Ar-H (adjacent to -Cl)~7.8-
Ar-C-OH-~155
Ar-C-CH₃-~128
Ar-C-Cl-~125
Ar-C-NO₂-~142
Ar-CH (adjacent to -CH₃)-~120
Ar-CH (adjacent to -Cl)-~135
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Predicted FTIR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
O-H (Phenol)3200-3600 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Methyl)2850-2960Stretching
C=C (Aromatic)1450-1600Stretching
N-O (Nitro)1500-1550 (asymmetric)Stretching
N-O (Nitro)1300-1350 (symmetric)Stretching
C-O (Phenol)1200-1260Stretching
C-Cl700-800Stretching

Comparative Experimental Data of Related Isomers

To provide context for the predicted data, the following table summarizes available experimental data for isomers of chloromethylnitrophenol. These comparisons highlight how the relative positions of the substituents influence the spectroscopic properties.

Table 3: Experimental Spectroscopic Data for Isomeric Nitrophenol Derivatives

Compound ¹H NMR (ppm) ¹³C NMR (ppm) Key FTIR (cm⁻¹)
2-Methyl-4-nitrophenol 2.27 (-CH₃), 6.91 (d, 1H), 7.96 (dd, 1H), 8.06 (d, 1H)16.3, 115.6, 124.9, 126.1, 141.2, 153.23400 (O-H), 1580, 1340 (N-O)
4-Chloro-2-nitrophenol 7.18 (d, 1H), 7.59 (dd, 1H), 8.12 (d, 1H)119.9, 121.1, 126.9, 137.9, 138.8, 155.03450 (O-H), 1575, 1335 (N-O)
5-Chloro-2-nitrophenol 6.95 (d, 1H), 7.45 (dd, 1H), 7.90 (d, 1H)115.8, 118.2, 125.8, 130.1, 140.2, 160.13350 (O-H), 1570, 1330 (N-O)

Note: The data presented is compiled from various sources and may have been recorded under different experimental conditions.

Experimental Protocols

General Synthesis of this compound (Proposed)

A plausible synthetic route for this compound involves the nitration of 5-chloro-2-methylphenol. A general procedure is outlined below. A patent for a similar synthesis of 4-chloro-2-methyl-5-nitrophenol provides a basis for this proposed method.[1]

Materials:

  • 5-chloro-2-methylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 5-chloro-2-methylphenol in a minimal amount of concentrated sulfuric acid, cooled in an ice bath.

  • Slowly add a nitrating mixture (a cooled mixture of concentrated sulfuric and nitric acids) dropwise to the solution while maintaining a low temperature (0-5 °C).

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and then dissolve it in dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FTIR Spectroscopy: The FTIR spectrum would be obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. The spectrum would be recorded over a range of 4000-400 cm⁻¹, and the positions of the absorption bands would be reported in wavenumbers (cm⁻¹).

Visualizations

Synthesis_Workflow Start 5-Chloro-2-methylphenol Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Structure_Property_Relationship cluster_substituents Substituents cluster_properties Physicochemical Properties cluster_spectroscopy Spectroscopic Signatures OH Hydroxyl (-OH) Acidity Acidity (pKa) OH->Acidity -I, +M effect NMR NMR Chemical Shifts OH->NMR FTIR FTIR Frequencies OH->FTIR CH3 Methyl (-CH₃) CH3->Acidity +I effect CH3->NMR CH3->FTIR Cl Chloro (-Cl) Cl->Acidity -I, +M effect Cl->NMR Cl->FTIR NO2 Nitro (-NO₂) NO2->Acidity -I, -M effect NO2->NMR NO2->FTIR Reactivity Reactivity Acidity->Reactivity Solubility Solubility Solubility->Reactivity

Caption: Influence of substituents on the properties of nitrophenol derivatives.

References

Benchmarking the performance of 5-Chloro-2-methyl-4-nitrophenol in a specific application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Niclosamide, a repurposed antihelminthic drug, and other small molecule inhibitors in the context of STAT3 pathway modulation. The data presented herein is intended to assist researchers in making informed decisions for their drug development and research endeavors.

Performance Benchmarking of STAT3 Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of Niclosamide and its alternatives against STAT3 activity and the viability of various cancer cell lines. This quantitative data offers a clear comparison of their potency.

Table 1: Comparative IC50 Values for STAT3 Inhibition

CompoundAssay TypeCell Line/SystemIC50 (µM)Reference(s)
Niclosamide STAT3-dependent Luciferase ReporterHEK2930.25 ± 0.07[1]
STAT3-DNA Binding (FP)In vitro219 ± 43.4[2]
Stattic STAT3 SH2 Domain BindingCell-free5.1[3][4]
STAT3-DNA Binding (ELISA)Recombinant STAT31.27 ± 0.38
FLLL32 JAK2/STAT3 Kinase AssayIn vitro<5[5]
WP1066 STAT3 InhibitionHEL cells2.43[6]

Table 2: Comparative IC50 Values for Cell Viability in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Niclosamide Du145Prostate Cancer0.7[1]
HeLaCervical Carcinoma0.25 ± 0.07[1]
A549Lung Adenocarcinoma3.0 ± 0.2[1]
HT29Colorectal Adenocarcinoma7.2 ± 1.2[7]
PC3Prostate Cancer11.7 ± 2.3[7]
A431Epithelial Carcinoma8.8 ± 0.9[7]
HepG2 (48h)Hepatocellular Carcinoma31.91
QGY-7703 (48h)Hepatocellular Carcinoma10.24[8]
SMMC-7721 (48h)Hepatocellular Carcinoma13.46[8]
A549/DDP (cisplatin-resistant)Lung Cancer1.15 ± 0.18[9]
FaDuHypopharyngeal Carcinoma0.40[10]
H314Floor of Mouth Carcinoma0.94[10]
Stattic UM-SCC-17BHead and Neck Squamous Cell Carcinoma2.562 ± 0.409[11]
OSC-19Head and Neck Squamous Cell Carcinoma3.481 ± 0.953[11]
Cal33Head and Neck Squamous Cell Carcinoma2.282 ± 0.423[11]
UM-SCC-22BHead and Neck Squamous Cell Carcinoma2.648 ± 0.542[11]
CCRF-CEM (24h)T-cell Acute Lymphoblastic Leukemia3.188[12]
Jurkat (24h)T-cell Acute Lymphoblastic Leukemia4.89[12]
FLLL32 A375 (48h)Melanoma1.3[13]
SW480Colorectal Cancer0.38[14]
HSC-3 (24h)Oral Cancer~2.0 (estimated from graph)[15]
SCC-9 (24h)Oral Cancer~2.5 (estimated from graph)[15]
WP1066 HELErythroid Leukemia2.3[6][16]
U87-MGMalignant Glioma5.6[17][18]
U375-MGMalignant Glioma3.7[17][18]
A375Melanoma1.6[19]
B16Melanoma2.3[19]

The STAT3 Signaling Pathway and Niclosamide's Mechanism of Action

The STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the STAT3 proteins on a specific tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences, promoting the transcription of target genes involved in cell proliferation, survival, and angiogenesis.

Niclosamide has been shown to inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at Tyr705.[8] This action blocks the subsequent dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes DNA DNA STAT3_Dimer->DNA Translocates & Binds Niclosamide Niclosamide Niclosamide->pSTAT3 Inhibits Phosphorylation Gene_Transcription Gene_Transcription DNA->Gene_Transcription Promotes

Figure 1. Simplified STAT3 signaling pathway and the inhibitory action of Niclosamide.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is a standard method to detect the phosphorylation status of STAT3.

  • Cell Lysis:

    • Treat cells with the test compound (e.g., Niclosamide) for the desired time and concentration.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.[20][21]

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • The membrane can be stripped and re-probed with an antibody for total STAT3 as a loading control.[20]

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-STAT3) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Signal Detection (ECL) G->H I Analysis & Quantification H->I

Figure 2. General workflow for Western Blot analysis of p-STAT3.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Cell Transfection:

    • Seed cells (e.g., HEK293) in a 96-well plate.[22][23]

    • Transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[24]

  • Compound Treatment:

    • After transfection, treat the cells with the test compound at various concentrations.

    • Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3 activity.[22]

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a luciferase assay lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[23]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

    • Calculate the percentage of STAT3 inhibition relative to the stimulated control.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density.[25]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[26]

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[26][27]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[26][27]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[25]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Clonogenic Assay (Colony Formation Assay)

This assay evaluates the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.

  • Cell Seeding:

    • Plate a low density of cells in 6-well plates or petri dishes.[28]

  • Compound Treatment:

    • Treat the cells with the test compound for a specified period.

  • Incubation:

    • Remove the compound-containing medium, wash the cells, and add fresh medium.

    • Incubate the plates for 1-3 weeks to allow for colony formation.[28]

  • Fixation and Staining:

    • Fix the colonies with a solution such as methanol or glutaraldehyde.[29]

    • Stain the colonies with a staining solution, typically crystal violet.[28][29]

  • Colony Counting:

    • Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis:

    • Calculate the plating efficiency and the surviving fraction for each treatment group to assess the long-term effect of the compound on cell survival.

References

A Comparative Analysis of the Environmental Impact of Nitrophenol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental toxicity, biodegradability, and persistence of 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol.

Nitrophenolic compounds, widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, are of significant environmental concern due to their potential toxicity and persistence.[1][2] This guide provides a comparative analysis of the environmental impact of three common nitrophenol compounds: 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. The information presented herein, supported by experimental data, is intended to assist researchers and professionals in making informed decisions regarding the use and management of these chemicals.

Comparative Ecotoxicity

The toxicity of nitrophenol compounds varies significantly depending on the isomer and the degree of nitration. The following tables summarize the acute and chronic toxicity data for aquatic organisms and mammals.

Aquatic Toxicity

Nitrophenols exhibit varying degrees of toxicity to aquatic life.[3][4] Generally, dinitrophenols are more toxic than mononitrophenols.[4]

CompoundOrganismExposure DurationEndpointValue (mg/L)
2-Nitrophenol Daphnia magna (Water Flea)48 hoursEC50 (Immobilisation)17
Pimephales promelas (Fathead Minnow)96 hoursLC50160
Freshwater Aquatic Life4 days (average)Chronic Value (SCV)0.073
4-Nitrophenol Daphnia magna (Water Flea)48 hoursEC50 (Immobilisation)7.68 - 22
Lepomis macrochirus (Bluegill)96 hoursLC508.4
Pimephales promelas (Fathead Minnow)96 hoursLC5058
Freshwater Aquatic Life4 days (average)Chronic Value (SCC)0.058
2,4-Dinitrophenol Daphnia magna (Water Flea)48-96 hoursEC50/LC50 (Immobilisation)3.8 - 4.6
Notopterus notopterus-Chronic NOEC (Growth)0.5 - 1.3
Freshwater Aquatic Life-Hazardous Concentration (HC5)0.22

Table 1: Comparative Aquatic Toxicity of Nitrophenol Compounds. [3][4]

Mammalian Toxicity

In mammals, nitrophenols can induce a range of toxic effects, with 2,4-dinitrophenol being notably more acutely toxic than its mononitrophenolic counterparts.[1][5][6]

CompoundAnimalRoute of ExposureLD50 (mg/kg)
2-Nitrophenol RatOral336 - 4930
MouseOral1300 - 2920
4-Nitrophenol RatOral202
MouseOral282
2,4-Dinitrophenol RatOral30 - 320
MouseOral72

Table 2: Comparative Acute Mammalian Toxicity (LD50) of Nitrophenol Compounds. [1][5][6]

Biodegradability and Persistence

The persistence of nitrophenols in the environment is largely determined by their susceptibility to microbial degradation. The nitro group makes these compounds relatively resistant to breakdown.[1][4]

CompoundBiodegradability ClassificationEnvironmental Fate
2-Nitrophenol Not readily biodegradableCan persist in the environment, though biodegradation by adapted microorganisms can occur.
4-Nitrophenol Variably reported; often not readily biodegradableCan persist, but numerous bacterial strains capable of its degradation have been isolated.[7]
2,4-Dinitrophenol Generally resistant to biodegradationConsidered a persistent environmental pollutant.

Table 3: Biodegradability and Persistence of Nitrophenol Compounds.

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of nitrophenol compounds are exerted through various molecular mechanisms that disrupt critical cellular signaling pathways.

2,4-Dinitrophenol: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for 2,4-dinitrophenol is the uncoupling of oxidative phosphorylation in mitochondria.[8][9][10] As a protonophore, it shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[8][10] This leads to a decrease in cellular energy production and an increase in heat generation.[8]

G cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ out ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force DNP 2,4-DNP H_out->DNP Binds H+ H_in H+ ATP ATP ATP_Synthase->ATP Synthesizes DNP->H_in Transports H+ in Heat Heat DNP->Heat Energy dissipated as ADP ADP + Pi ADP->ATP_Synthase

Caption: 2,4-DNP uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.

4-Nitrophenol: Endocrine Disruption via Androgen Receptor Signaling

4-Nitrophenol has been identified as an endocrine-disrupting chemical that can interfere with the androgen receptor (AR) signaling pathway.[8][11][12] It achieves this by binding to the FK1 domain of the AR-positive regulator FKBP51, a cochaperone of the Hsp90 complex.[11][12] This interaction prevents the proper assembly and activation of the androgen receptor, leading to the inhibition of androgen-dependent gene expression.[11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Hsp90 Hsp90 AR->Hsp90 ARE Androgen Response Element (ARE) AR->ARE Translocates and binds FKBP51 FKBP51 Hsp90->FKBP51 FKBP51->AR Inhibits AR activation PNP 4-Nitrophenol PNP->FKBP51 Binds to Gene Gene Transcription ARE->Gene G cluster_RBC Red Blood Cell HbFe2 Hemoglobin (Fe2+) (Oxyhemoglobin) MetHbFe3 Methemoglobin (Fe3+) HbFe2->MetHbFe3 O2_transport Oxygen Transport HbFe2->O2_transport MetHbFe3->HbFe2 Hypoxia Tissue Hypoxia MetHbFe3->Hypoxia Leads to NP 2-Nitrophenol Metabolites NP->HbFe2 Oxidizes NADH_reductase NADH-cytochrome b5 reductase NADH_reductase->MetHbFe3 Reduces G start Start prep Prepare mineral medium with test substance start->prep inoculate Inoculate with microorganisms prep->inoculate incubate Incubate in sealed respirometer (28 days, 20-25°C) inoculate->incubate measure Measure O2 consumption manometrically incubate->measure analyze Calculate % biodegradation vs. ThOD measure->analyze pass >60% in 10-day window? analyze->pass readily Readily Biodegradable pass->readily Yes not_readily Not Readily Biodegradable pass->not_readily No end End readily->end not_readily->end

References

Safety Operating Guide

5-Chloro-2-methyl-4-nitrophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 5-Chloro-2-methyl-4-nitrophenol is critical for ensuring laboratory safety and environmental protection. This substance is classified as a hazardous material, and its disposal is regulated. Adherence to proper waste management protocols is mandatory for researchers, scientists, and drug development professionals to minimize risks and maintain compliance.

Immediate Safety and Hazard Profile

This compound presents several hazards that necessitate careful handling during the disposal process. It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or mist.[1][2]

Key hazard information is summarized in the table below.

Hazard ClassificationGHS Hazard StatementDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[1][2] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2] Continue rinsing for at least 15 minutes and get medical advice.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]

Waste Collection and Container Management
  • Select a Compatible Container: Collect waste this compound in a compatible, leak-proof container.[7] The original manufacturer's container is often the best option if it is in good condition.[7] Do not use food containers. The container must have a secure, screw-on cap to prevent leaks.

  • Label the Container: The container must be clearly labeled as "Hazardous Waste".[3][8] The label must include:

    • The full chemical name: "this compound".[3][8] Avoid using chemical formulas or abbreviations.

    • A clear description of the associated hazards (e.g., "Irritant," "Toxic").[8]

    • The date when waste was first added to the container.

Segregation and Storage in a Satellite Accumulation Area (SAA)
  • Designate a Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which is a specific location within the laboratory at or near the point of waste generation.[9][8] This could be a section of a benchtop or a chemical fume hood.[9]

  • Segregate Incompatible Wastes: It is crucial to store this compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5][10][11] Use secondary containment, like a lab tray or bin, to separate incompatible waste streams and contain potential spills.[12]

  • Keep Containers Closed: The waste container must be kept securely capped at all times, except when you are adding waste.[3][12]

Disposal of Contaminated Materials and Empty Containers
  • Solid Waste: Lab supplies contaminated with this compound, such as gloves or absorbent paper, should be collected as dry, solid hazardous waste.[12] Double-bag this waste in clear plastic bags and attach a hazardous waste tag.[12]

  • Empty Containers: A container that held this compound is still considered hazardous waste. To dispose of it as non-hazardous trash, it must be triple-rinsed with a suitable solvent.[3] The rinsate (the solvent used for rinsing) must be collected and treated as hazardous liquid waste.[3] After rinsing, the container can be air-dried and disposed of in the regular trash, or preferably, reused for a compatible waste stream.[3]

Arranging for Final Disposal
  • Schedule a Pickup: Do not attempt to treat or dispose of the chemical yourself. Disposal must be handled by trained professionals. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[9]

  • Follow Institutional Procedures: Adhere to your institution's specific limits on the quantity of waste that can be accumulated (e.g., up to 55 gallons) and the time limits for storage (e.g., within 90 or 150 days).[7][12] Request a collection before these limits are reached.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Storage & Segregation cluster_2 Phase 3: Final Disposal start Waste Generated: This compound container_select Select Compatible, Leak-Proof Container start->container_select label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazards container_select->label_waste store_saa Store in Designated SAA label_waste->store_saa decide_compat Incompatible with other wastes? store_saa->decide_compat segregate Segregate using Secondary Containment decide_compat->segregate Yes keep_closed Keep Container Securely Closed decide_compat->keep_closed No segregate->keep_closed check_limits Monitor Accumulation Time & Volume Limits keep_closed->check_limits request_pickup Request Pickup from EH&S or Licensed Contractor check_limits->request_pickup end_disposal Professional Disposal (e.g., Incineration) request_pickup->end_disposal

References

Personal protective equipment for handling 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-2-methyl-4-nitrophenol was located. The following guidance is based on the safety data for structurally similar chemicals, including 2-Methyl-5-nitrophenol, 2-Chloro-4-nitrophenol, and 5-Chloro-2-nitrophenol. It is imperative to handle this compound with extreme caution and to consult a qualified safety professional for a comprehensive risk assessment.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, toxic or harmful in contact with skin, and to cause serious skin and eye irritation. It may also cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Regulatory Standards
Eye and Face Protection Chemical safety goggles or a face shield are required.[2]OSHA 29 CFR 1910.133, EN166[4][5]
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[3]OSHA 29 CFR 1910.138[2]
Skin and Body Protection A complete suit protecting against chemicals or a lab coat should be worn.[3] Wear appropriate protective clothing to prevent skin exposure.[4][5]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] In case of inadequate ventilation, wear respiratory protection.[2] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1][5]OSHA 29 CFR 1910.134[2]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[1]

Table 2: First Aid Procedures

Exposure Route Immediate Actions
Inhalation Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][6] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[3] Call a physician or poison control center immediately.[1]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing the risks associated with handling this compound.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data (Analogous Compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing and Transfer prep_workspace->handle_weigh handle_reaction Running Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Chemical Spill Response Workflow

Chemical Spill Response Workflow spill_alert Alert Personnel and Evacuate Area spill_ppe Don appropriate PPE (including respiratory protection) spill_alert->spill_ppe spill_contain Contain the spill with inert absorbent material spill_ppe->spill_contain spill_collect Carefully sweep or shovel into a suitable, labeled container spill_contain->spill_collect spill_clean Clean the spill area with a suitable decontaminating agent spill_collect->spill_clean spill_dispose Dispose of contaminated materials as hazardous waste spill_clean->spill_dispose

Caption: A workflow diagram for responding to a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, compatible, and properly labeled container. The label should clearly state "Hazardous Waste" and include the chemical name.

  • Container Management: Keep the waste container tightly closed except when adding waste.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][4][5][6] Do not dispose of it down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.